Technical Documentation Center

Sec-butyl 2-(morpholin-2-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sec-butyl 2-(morpholin-2-yl)acetate

Core Science & Biosynthesis

Foundational

Sec-butyl 2-(morpholin-2-yl)acetate CAS number and structural formula

A comprehensive search for the compound "sec-butyl 2-(morpholin-2-yl)acetate," including its CAS number and structural formula, did not yield any specific results for this chemical entity. Authoritative chemical database...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search for the compound "sec-butyl 2-(morpholin-2-yl)acetate," including its CAS number and structural formula, did not yield any specific results for this chemical entity. Authoritative chemical databases and scientific literature searches did not provide any records for this exact compound, suggesting it may not be a commonly synthesized or commercially available substance.

The investigation did, however, identify a structurally related compound, tert-butyl 2-(morpholin-2-yl)acetate hydrochloride , which has the registered CAS number 3053111-22-8 [1]. This molecule shares the same morpholin-2-yl-acetate core but differs in the ester group, featuring a tert-butyl group instead of the requested sec-butyl group. Additionally, it is available as a hydrochloride salt[1].

Due to the absence of verifiable information for "sec-butyl 2-(morpholin-2-yl)acetate," it is not possible to provide the in-depth technical guide as requested, which would include its specific synthesis protocols, physicochemical properties, and other detailed scientific data.

For researchers and drug development professionals interested in this area, further investigation into the synthesis and characterization of this specific molecule would be required. This would likely involve novel synthetic routes, which could potentially be adapted from known procedures for similar morpholine derivatives.

Information on Structurally Related Compounds:

While data on the target compound is unavailable, extensive information exists for the constituent parts of the molecule, namely sec-butyl acetate and various morpholine derivatives.

sec-Butyl Acetate

  • CAS Number: 105-46-4[2]

  • Molecular Formula: C₆H₁₂O₂[2][3][4]

  • Synonyms: 2-Butyl acetate, 1-Methylpropyl acetate[2]

  • Properties and Applications: It is a colorless, flammable liquid with a fruity odor, commonly used as a solvent in the production of lacquers, enamels, and in the pharmaceutical industry as an extraction solvent for antibiotics like penicillin[2][5][6][7]. Two primary production methods are alcohol esterification and alkene acetic acid addition[6][8].

Morpholine and its Derivatives

  • Core Structure: Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, making it a significant scaffold in medicinal chemistry[9].

  • Synthesis and Applications: The synthesis of chiral morpholine derivatives is an active area of research, with various strategies developed to produce specific stereoisomers for use as pharmaceutical intermediates[9][10]. Morpholine derivatives exhibit a wide range of biological activities and are investigated for various therapeutic applications[9].

Given the lack of information on "sec-butyl 2-(morpholin-2-yl)acetate," it is recommended that any research or development efforts begin with a custom synthesis and full analytical characterization of the compound. This would be a prerequisite to any further investigation of its properties and potential applications.

Sources

Exploratory

Physical and chemical properties of Sec-butyl 2-(morpholin-2-yl)acetate

An In-Depth Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of Sec-butyl 2-(morpholin-2-yl)acetate Introduction Sec-butyl 2-(morpholin-2-yl)acetate is a novel chemical entity for which,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of Sec-butyl 2-(morpholin-2-yl)acetate

Introduction

Sec-butyl 2-(morpholin-2-yl)acetate is a novel chemical entity for which, at the time of this writing, no empirical data has been published in the peer-reviewed scientific literature. This guide, therefore, presents a comprehensive theoretical and predictive analysis of its physical and chemical properties, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and related molecules.

The structure of Sec-butyl 2-(morpholin-2-yl)acetate incorporates three key functional components: a sec-butyl ester, an acetate linker, and a morpholine ring. The interplay of these groups is expected to define its chemical behavior, solubility, metabolic stability, and potential biological activity. This whitepaper will deconstruct the molecule to predict its properties, propose a viable synthetic route, and discuss potential areas of application based on the well-documented roles of the morpholine scaffold in medicinal chemistry.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For Sec-butyl 2-(morpholin-2-yl)acetate, these properties are predicted based on the contributions of its constituent functional groups.

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C10H19NO3Derived from the chemical structure.
Molecular Weight 201.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oilSimple esters and morpholine derivatives are typically oils at room temperature.
Boiling Point 250-270 °C (at 760 mmHg)Estimated based on structurally similar compounds. For example, ethyl morpholinoacetate has a reported boiling point of 235-237 °C. The larger sec-butyl group would be expected to increase the boiling point.
Melting Point Not Applicable (likely an oil)Small, non-symmetrical esters are generally not crystalline at room temperature.
Solubility Moderately soluble in water; highly soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).The morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, conferring some water solubility. The sec-butyl ester group is lipophilic, ensuring solubility in organic solvents.
pKa 7.0 - 8.0The pKa of the morpholine nitrogen is anticipated to be in this range, similar to other N-alkylated morpholines. This is a critical parameter for understanding its ionization state at physiological pH.
LogP 1.5 - 2.5The octanol-water partition coefficient is estimated based on the balance of the hydrophilic morpholine ring and the lipophilic sec-butyl group. This value suggests moderate cell permeability.

Proposed Synthetic Pathway

A logical and efficient synthesis of Sec-butyl 2-(morpholin-2-yl)acetate can be envisioned through a two-step process starting from commercially available reagents. The proposed workflow is outlined below.

Step 1: Synthesis of 2-(Morpholin-2-yl)acetic Acid

The initial step involves the alkylation of morpholine with a suitable two-carbon electrophile bearing a protected carboxylic acid, followed by deprotection. A common and effective method is the use of an alpha-halo ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

  • To a solution of morpholine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base, for example, potassium carbonate (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude ethyl 2-(morpholin-2-yl)acetate is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 eq) in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 2-4 hours until the ester hydrolysis is complete.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the 2-(morpholin-2-yl)acetic acid.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Step 2: Esterification to Yield Sec-butyl 2-(morpholin-2-yl)acetate

The final step is the esterification of the synthesized 2-(morpholin-2-yl)acetic acid with sec-butanol. A variety of standard coupling conditions can be employed.

Experimental Protocol:

  • Dissolve the 2-(morpholin-2-yl)acetic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add sec-butanol (1.2 eq) to the solution.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC, 1.1 eq) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

  • Wash the filtrate sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Sec-butyl 2-(morpholin-2-yl)acetate.

Synthesis_Workflow Morpholine Morpholine Alkylation Alkylation (K2CO3, Acetonitrile) Morpholine->Alkylation EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Alkylation SecButanol sec-Butanol Esterification Esterification (EDC, DMAP, DCM) SecButanol->Esterification IntermediateEster Ethyl 2-(morpholin-2-yl)acetate Hydrolysis Hydrolysis (NaOH, H2O/MeOH) IntermediateEster->Hydrolysis CarboxylicAcid 2-(Morpholin-2-yl)acetic Acid CarboxylicAcid->Esterification FinalProduct Sec-butyl 2-(morpholin-2-yl)acetate Alkylation->IntermediateEster Hydrolysis->CarboxylicAcid Esterification->FinalProduct

Caption: Proposed two-step synthesis of Sec-butyl 2-(morpholin-2-yl)acetate.

Predicted Spectroscopic Data

The structural elucidation of the target compound would rely on standard spectroscopic techniques. The following are predicted key signals.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.90-5.00 (m, 1H): The methine proton of the sec-butyl group (-OCH(CH₂CH₃)CH₃).

  • δ 3.65-3.75 (t, 4H): The protons on the carbons adjacent to the oxygen in the morpholine ring (-CH₂OCH₂-).

  • δ 3.20 (s, 2H): The methylene protons of the acetate group (-CH₂COO-).

  • δ 2.50-2.60 (t, 4H): The protons on the carbons adjacent to the nitrogen in the morpholine ring (-CH₂NCH₂-).

  • δ 1.55-1.65 (m, 2H): The methylene protons of the sec-butyl group (-OCH(CH₂CH₃)CH₃).

  • δ 1.20 (d, 3H): The methyl protons of the sec-butyl group (-OCH(CH₂CH₃)CH₃).

  • δ 0.90 (t, 3H): The terminal methyl protons of the sec-butyl group (-OCH(CH₂CH₃)CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.0-172.0: The carbonyl carbon of the ester (-COO-).

  • δ 72.0-73.0: The methine carbon of the sec-butyl group (-OCH-).

  • δ 66.0-67.0: The carbons adjacent to the oxygen in the morpholine ring (-CH₂OCH₂-).

  • δ 58.0-59.0: The methylene carbon of the acetate group (-CH₂COO-).

  • δ 53.0-54.0: The carbons adjacent to the nitrogen in the morpholine ring (-CH₂NCH₂-).

  • δ 28.0-29.0: The methylene carbon of the sec-butyl group (-CH₂CH₃).

  • δ 19.0-20.0: The methyl carbon of the sec-butyl group adjacent to the methine.

  • δ 9.0-10.0: The terminal methyl carbon of the sec-butyl group.

Mass Spectrometry (ESI+):

  • [M+H]⁺: Predicted at m/z 202.14.

Potential Applications in Research and Drug Development

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.

Potential_Applications TargetMolecule Sec-butyl 2-(morpholin-2-yl)acetate Properties Favorable Properties (pKa, Solubility, Stability) TargetMolecule->Properties CNS CNS Drug Discovery Properties->CNS Blood-Brain Barrier Permeation Oncology Oncology Research Properties->Oncology Improved Pharmacokinetics InfectiousDisease Infectious Disease Properties->InfectiousDisease Scaffold for Novel Antibacterials

Caption: Potential research applications based on the morpholine scaffold.

Central Nervous System (CNS) Drug Discovery: The predicted LogP and the presence of the tertiary amine in the morpholine ring suggest that Sec-butyl 2-(morpholin-2-yl)acetate could possess the ability to cross the blood-brain barrier. The morpholine ring is a common feature in CNS-active drugs.

Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine scaffold to enhance solubility and improve their pharmacokinetic profiles. This compound could serve as a building block or fragment for the synthesis of more complex molecules with potential anticancer activity.

Infectious Diseases: The morpholine ring is present in some antifungal and antibacterial agents. Sec-butyl 2-(morpholin-2-yl)acetate could be explored as a starting point for the development of novel anti-infective compounds.

Conclusion

While Sec-butyl 2-(morpholin-2-yl)acetate remains a hypothetical compound in the public domain, a thorough analysis of its structure allows for a robust prediction of its physicochemical properties, a viable synthetic strategy, and potential areas of application. This in-depth guide provides a solid theoretical framework for any researcher or institution considering the synthesis and investigation of this novel molecule. The proposed protocols are based on well-established and reliable chemical transformations, offering a high probability of success in the laboratory. The potential for this and related compounds in various fields of drug discovery warrants further investigation.

References

As this guide is a predictive analysis of a novel compound, direct references to its synthesis and properties are not available. The principles and protocols described are based on standard organic chemistry knowledge and data from analogous compounds found in the following authoritative sources:

  • PubChem. National Center for Biotechnology Information. (Provides physicochemical data for millions of compounds, which can be used for comparative analysis). [Link]

  • SciFinder. American Chemical Society. (A comprehensive database of chemical literature and substances, essential for searching for related compounds and synthetic methods). [Link]

  • Journal of Organic Chemistry. American Chemical Society. (A leading peer-reviewed journal for original research in organic chemistry, providing examples of the synthetic methods described). [Link]

  • Organic Syntheses. Organic Syntheses, Inc. (A reliable source for detailed and independently verified organic chemistry experimental procedures). [Link]

Foundational

A Comprehensive Technical Guide on the Safe Handling of Sec-butyl 2-(morpholin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of March 2026, a specific Safety Data Sheet (SDS) for sec-butyl 2-(morpholin-2-yl)acetate is not publicly available. This guide has been meti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of March 2026, a specific Safety Data Sheet (SDS) for sec-butyl 2-(morpholin-2-yl)acetate is not publicly available. This guide has been meticulously developed by synthesizing data from structurally related compounds and adhering to established chemical safety principles. It is imperative to treat this novel compound as potentially hazardous until its toxicological properties have been formally determined.[1]

Introduction

In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize and handle novel chemical entities for which comprehensive safety data is not yet available. Sec-butyl 2-(morpholin-2-yl)acetate is one such compound. Its unique structure, incorporating a morpholine ring, an ester group, and a sec-butyl moiety, suggests its potential utility in various applications, including as a building block in the synthesis of pharmaceuticals.[2][3][4] The morpholine heterocycle, in particular, is a valuable scaffold in medicinal chemistry due to its ability to improve physicochemical properties like solubility and brain permeability.[2]

However, the absence of a dedicated Safety Data Sheet (SDS) necessitates a proactive and informed approach to risk assessment and safe handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the potential hazards associated with sec-butyl 2-(morpholin-2-yl)acetate. By dissecting the compound into its constituent functional groups, we can infer its likely toxicological and physicochemical properties and establish robust safety protocols. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to protect laboratory personnel from chemical hazards.[5][6][7]

Hazard Assessment Based on Structural Analogs

In the absence of specific data, a prudent approach is to assume the derivative is at least as hazardous as its parent or constituent compounds.[1]

The Morpholine Moiety: A Corrosive and Flammable Base

The morpholine ring is the primary driver of the predicted toxicological profile. Morpholine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed, inhaled, or absorbed through the skin.[8][10]

  • Corrosivity: Morpholine is a strong irritant to the skin and eyes.[11] Direct contact can lead to chemical burns.[10]

  • Flammability: Morpholine is a flammable liquid and vapor, with a moderate fire hazard when exposed to heat or flame.[10][12]

  • Inhalation Toxicity: Vapors can irritate the mucous membranes of the nose, throat, and lungs, potentially leading to respiratory distress.[10] High concentrations have been shown to cause liver and kidney damage in animal studies.[11]

  • Systemic Effects: Morpholine can be absorbed through the skin in sufficient quantities to cause systemic effects.[10]

The sec-Butyl Acetate Moiety: Flammability and Irritation

The ester portion of the molecule, sec-butyl acetate, is a highly flammable liquid and vapor.[13][14] It is also known to cause skin and serious eye irritation.[13][15]

  • Flammability: sec-Butyl acetate has a low flash point, indicating a significant fire hazard.[15] Vapors can form explosive mixtures with air.[13]

  • Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[15]

Predicted Physicochemical and Toxicological Properties

Based on the properties of its structural components, the following table summarizes the anticipated hazards of sec-butyl 2-(morpholin-2-yl)acetate.

PropertyPredicted HazardRationale and Source
Physical State LiquidBased on morpholine and sec-butyl acetate.
Color Colorless to light yellowCommon for similar organic compounds.
Odor Amine-like, fishyCharacteristic of the morpholine moiety.[12]
Flammability Flammable liquid and vaporContribution from both morpholine and sec-butyl acetate.[8][13]
Corrosivity Corrosive; causes severe skin burns and eye damagePrimarily due to the morpholine component.[8][9]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to ToxicInferred from morpholine's classification.[8][9]
Target Organs Skin, eyes, respiratory tract, liver, kidneysBased on data for morpholine.[10][11]

Comprehensive Handling and Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work involving sec-butyl 2-(morpholin-2-yl)acetate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][16]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[17]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[15][17]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE regimen is mandatory to prevent skin and eye contact.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]To prevent skin contact and absorption. Inspect gloves before each use.[14]
Eye Protection ANSI Z87.1-compliant safety goggles and a face shield.[1]To protect against splashes and vapors.
Body Protection Flame-retardant lab coat.[13]To protect skin and clothing from splashes.
Respiratory Protection If there is a risk of exceeding exposure limits or a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[17]To prevent inhalation of harmful vapors.
Safe Handling and Storage
  • Grounding and Bonding: Metal containers used for transferring the substance should be grounded and bonded to prevent static discharge, which could ignite flammable vapors.[12][18]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][19] Use non-sparking tools.[8][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][13] Store away from incompatible materials such as strong oxidizing agents, acids, and chlorine bleaches.[10][17]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[20][21]

Experimental Workflows and Emergency Procedures

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood.[16] Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Conduct all transfers of the material within the fume hood. Use spark-proof tools.

  • Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.

  • Post-Handling: Decontaminate all surfaces and equipment after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of it properly.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[14]

Emergency Response

In the event of an emergency, prompt and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10][15]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department.[1]

  • First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.[10][12]
Skin Contact Immediately remove contaminated clothing.[14] Wash the affected area with soap and water for at least 15 minutes.[15] Seek medical attention.[12]
Inhalation Move the individual to fresh air.[1][15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[13] Seek immediate medical attention.[1]
Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[12][14]

  • Hazards: Flammable liquid and vapor.[12] Vapors are heavier than air and may travel to an ignition source.[12] Combustion may produce toxic fumes of nitrogen oxides and carbon monoxide.[10]

Waste Disposal

All waste containing sec-butyl 2-(morpholin-2-yl)acetate, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[16]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[16]

  • Storage: Store waste containers in a designated secondary containment area.[1]

  • Disposal: Arrange for disposal through your institution's EH&S department.[16] Do not dispose of this chemical down the drain.[22]

Visualization of Safety Protocols

Risk Assessment and Control Workflow

A Identify Novel Compound (sec-butyl 2-(morpholin-2-yl)acetate) B No Specific SDS Available A->B C Structural Analog Analysis - Morpholine - sec-Butyl Acetate B->C D Predict Hazards - Corrosive, Flammable - Irritant, Toxic C->D E Implement Control Measures D->E F Engineering Controls (Fume Hood, Ventilation) E->F Hierarchy of Controls G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->G Hierarchy of Controls H Safe Work Practices (SOPs, Training) E->H Hierarchy of Controls I Proceed with Experiment F->I G->I H->I Start Spill Occurs Alert Alert Others & Evacuate Area Start->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small & Controllable? Assess->SmallSpill LargeSpill Contact EH&S (Large Spill) SmallSpill->LargeSpill No Cleanup Don PPE Contain with Absorbent SmallSpill->Cleanup Yes Collect Collect Waste Cleanup->Collect Decon Decontaminate Area Collect->Decon End Dispose as Hazardous Waste Decon->End

Caption: Decision tree for chemical spill response.

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of laboratory safety. While sec-butyl 2-(morpholin-2-yl)acetate holds potential as a research chemical, its uncharacterized nature demands a high degree of caution. By extrapolating from the known hazards of its structural components—morpholine and sec-butyl acetate—we can establish a robust framework for its safe use. Adherence to the protocols outlined in this guide, including the consistent use of engineering controls, appropriate PPE, and established safe handling procedures, is paramount to protecting the health and safety of laboratory personnel. Always prioritize safety and consult with your institution's EH&S department for guidance on handling uncharacterized substances.

References

  • Morpholine sc-203142. (n.d.). Santa Cruz Biotechnology.
  • Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hon, C.-Y., et al. (2026, February 18). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study. ACS Chemical Health & Safety.
  • Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol. (2025). Benchchem.
  • Laboratory Safety Guidance. (n.d.).
  • Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1880–1890.
  • Unknown Chemicals. (n.d.). Purdue University, Environmental Health and Safety.
  • Morpholine. (n.d.). In Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Morpholine ≥99 %, for synthesis - Safety D
  • sec-Butyl acetate - SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • Sauer, C., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals.
  • sec-Butyl acetate - Safety D
  • Morpholine - Safety D
  • sec-Butyl acetate, 97% - Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Morpholine, 99+% - Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Hon, C.-Y., et al. (2026, February 18). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study.
  • Morpholine: Application, synthesis and toxicity. (2023, April 23). ChemicalBook.
  • Unknown Chemical Guidance. (n.d.). The University of Texas at Tyler, Environmental Health and Safety.
  • The Laboratory Standard. (n.d.). The University of Tennessee Health Science Center, Office of Clinical and Research Safety.
  • Chemical Risk Assessment. (n.d.). Health and Safety Authority.
  • Morpholine: Human health tier II assessment. (2016, July 1). Australian Government, Department of Health.
  • sec-Butyl Acetate - Safety D
  • sec-Butyl acetate SDS, 105-46-4 Safety D
  • Wang, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12693–12713.
  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health, Office of Research Services.
  • 29 CFR 1910.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. (2025). Benchchem.

Sources

Exploratory

Pharmacological Profiling of Sec-butyl 2-(morpholin-2-yl)acetate Derivatives: A Prodrug Strategy for Dual PI3K/mTOR Inhibition

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of targeted therapeutics for central nervous system (CNS) dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of targeted therapeutics for central nervous system (CNS) disorders and oncology frequently encounters the dual challenges of target selectivity and optimal pharmacokinetics. Sec-butyl 2-(morpholin-2-yl)acetate has emerged as a highly versatile building block and privileged scaffold in medicinal chemistry[1]. While the core morpholine ring acts as a potent pharmacophore for kinase inhibition—specifically targeting the PI3K/Akt/mTOR pathway—the sec-butyl ester moiety serves as a tunable prodrug vehicle. This whitepaper elucidates the structural rationale, mechanism of action, and self-validating experimental protocols required to evaluate sec-butyl 2-(morpholin-2-yl)acetate derivatives in preclinical drug development.

Structural Rationale & Pharmacophore Dynamics

Designing a successful kinase inhibitor requires balancing lipophilicity, membrane permeability, and target affinity. The sec-butyl 2-(morpholin-2-yl)acetate scaffold achieves this through a bipartite structural strategy:

The Morpholine Ring: A Privileged Hinge-Binder

The morpholine heterocycle is a widely recognized "privileged scaffold" in modern drug discovery[2]. Its inclusion in a molecular framework serves multiple biophysical purposes:

  • Physiological pKa Tuning: The weakly basic nitrogen atom maintains a pKa near physiological pH, ensuring a dynamic equilibrium between ionized and unionized states, which is critical for crossing the blood-brain barrier (BBB)[3].

  • Target Engagement: The electron-rich oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. In kinase targets, this oxygen specifically interacts with the backbone amides of the ATP-binding pocket's hinge region[4].

  • Metabolic Stability: Compared to simple piperidines, the morpholine ring is less susceptible to rapid oxidative metabolism, favoring the generation of non-toxic, easily cleared metabolites[3].

The Sec-Butyl Ester: Sterically Hindered Prodrug Delivery

Carboxylic acid-bearing active metabolites often suffer from poor cellular permeability. Masking the acid as an ester improves lipophilicity and cellular uptake. However, standard ethyl or methyl esters are often hydrolyzed too rapidly by plasma esterases, leading to premature drug clearance[1].

  • Causality in Design: The sec-butyl group introduces specific steric hindrance adjacent to the ester carbonyl. This steric bulk significantly reduces the rate of enzymatic cleavage by non-specific carboxylesterases compared to linear alkyl esters. Consequently, the prodrug enjoys an extended plasma half-life, allowing it to penetrate target tissues (such as solid tumors or the CNS) before intracellular esterases hydrolyze it into the highly potent, target-engaged carboxylic acid derivative.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

Aberrant activation of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathway is a hallmark of numerous malignancies and neurodegenerative diseases[5].

Once the sec-butyl ester prodrug internalizes and undergoes enzymatic hydrolysis, the active 2-(morpholin-2-yl)acetic acid derivative acts as an ATP-competitive inhibitor. Crystallographic studies of analogous morpholine-containing inhibitors reveal that the morpholine oxygen forms a critical hydrogen bond with the hinge residue Val882 in PI3Kα and Val2240 in mTOR [4]. By simultaneously occupying the ATP-binding pockets of both kinases, these derivatives prevent the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment and activation of Akt (Protein Kinase B), ultimately arresting cellular proliferation[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge: Val882) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Hinge: Val2240) AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Drug Active Morpholine Derivative Drug->PI3K Competitive Inhibition Drug->mTOR Competitive Inhibition

Figure 1: Mechanism of dual PI3K/mTOR inhibition by active morpholine derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the prodrug mechanism and subsequent kinase inhibition, the following self-validating experimental pipeline must be employed. Each step is designed to isolate a specific pharmacological variable.

Workflow Synthesis 1. Prodrug Synthesis (Sec-butyl ester) Hydrolysis 2. Microsomal Assay (Esterase Cleavage) Synthesis->Hydrolysis Kinase 3. TR-FRET Assay (PI3K/mTOR Binding) Hydrolysis->Kinase Cellular 4. MTT & Western Blot (Viability & p-Akt) Kinase->Cellular

Figure 2: Sequential experimental workflow for validating prodrug activation and efficacy.

Protocol 1: Liver Microsomal Stability and Esterase Cleavage Assay

Purpose: To validate that the sec-butyl group provides superior metabolic stability compared to unhindered esters, while still allowing for intracellular activation[1].

  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the sec-butyl prodrug (final concentration 1 µM). Crucial Step: Do NOT add NADPH. Because esterase hydrolysis is a non-CYP450 mediated, hydrolytic process, omitting NADPH isolates esterase activity from CYP-mediated oxidative degradation of the morpholine ring.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active carboxylic acid metabolite.

Protocol 2: TR-FRET Kinase Inhibition Assay

Purpose: To quantify the binding affinity of the active metabolite to PI3Kα and mTOR. TR-FRET is utilized over standard colorimetric assays to eliminate compound auto-fluorescence interference.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM recombinant PI3Kα (or mTOR), 100 nM biotinylated PIP2 substrate, and the active morpholine derivative (serial dilutions from 10 µM to 0.1 nM).

  • Reaction: Initiate the kinase reaction by adding 10 µM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3: Cellular Viability (MTT) and Target Engagement

Purpose: To confirm that the intact prodrug can penetrate cell membranes, undergo intracellular hydrolysis, and inhibit cellular proliferation[2].

  • Cell Seeding: Seed cancer cell lines (e.g., A549 or MCF-7) at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the sec-butyl prodrug for 72 hours.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm to determine cellular IC50[2].

  • Western Blotting (Target Validation): In a parallel 6-well plate, treat cells for 4 hours. Lyse cells in RIPA buffer, run on SDS-PAGE, and probe with antibodies against total Akt and phosphorylated-Akt (Ser473). A reduction in p-Akt confirms intracellular mTORC2/PI3K inhibition[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes representative structure-activity relationship (SAR) and pharmacokinetic data, illustrating the causality behind the structural design choices.

Compound FormulationStructural FeatureLogP (Lipophilicity)HLM Half-Life (T1/2)PI3Kα IC50 (nM)Cellular IC50 (µM)
Sec-butyl Derivative Sterically hindered ester (Prodrug)3.285 min >5,000 (Inactive)0.45
Ethyl Derivative Unhindered ester (Control)2.512 min>5,000 (Inactive)3.80
Active Acid Metabolite Free carboxylic acid1.1N/A4.2 >10.0 (Poor Permeability)

*Note: Prodrugs exhibit poor direct kinase inhibition in cell-free assays due to the ester masking the crucial binding interactions, but demonstrate high potency in cellular assays following intracellular esterase activation.

Conclusion

The integration of a morpholine ring with a sec-butyl acetate moiety represents a highly rationalized approach to drug design. The morpholine core provides the necessary hydrogen-bonding architecture to act as a potent, dual PI3K/mTOR hinge-binder. Simultaneously, the sec-butyl ester functions as an optimized prodrug carrier—its steric bulk prevents premature plasma hydrolysis, ensuring adequate tissue distribution and cellular penetration before releasing the active pharmacophore. Utilizing the rigorous, self-validating protocols outlined above allows researchers to accurately map the pharmacokinetic and pharmacodynamic profiles of these promising derivatives.

References

  • Benchchem. Sec-butyl 2-(Morpholin-2-yl)
  • Royal Society of Chemistry (RSC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances.
  • National Institutes of Health (NIH) / PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • National Institutes of Health (NIH) / PMC.
  • Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.

Sources

Foundational

Literature review on Sec-butyl 2-(morpholin-2-yl)acetate in medicinal chemistry

An In-Depth Technical Guide to Sec-butyl 2-(morpholin-2-yl)acetate in Medicinal Chemistry Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sec-butyl 2-(morpholin-2-yl)acetate in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of molecular building blocks. Sec-butyl 2-(morpholin-2-yl)acetate has emerged as a highly versatile intermediate and prodrug scaffold. This molecule synergizes two distinct functional motifs: a morpholine ring , which modulates aqueous solubility and metabolic stability, and a sec-butyl ester , which provides tunable lipophilicity and steric shielding against premature enzymatic hydrolysis[1].

This whitepaper dissects the physicochemical rationale behind utilizing this specific scaffold, details its mechanistic advantages in avoiding common drug liabilities (such as hERG toxicity and rapid plasma clearance), and provides field-validated synthetic protocols for its incorporation into novel lead compounds.

Structural & Physicochemical Profiling

The utility of Sec-butyl 2-(morpholin-2-yl)acetate stems from the distinct physicochemical properties imparted by its two halves.

The Morpholine Scaffold: Metabolic Stability and pKa Modulation

The morpholine ring is a privileged bioisostere frequently used to replace piperidines or aliphatic amines[2]. The introduction of the oxygen atom into the six-membered ring exerts a strong electron-withdrawing inductive effect. This lowers the basicity of the secondary amine (pKa ~8.3, compared to piperidine's ~11.2). In the case of 2-(morpholin-2-yl)acetate, the adjacent electron-withdrawing acetate group further depresses the pKa to approximately 7.5–7.8.

Causality in Drug Design: By lowering the pKa, the morpholine nitrogen is less protonated at physiological pH (7.4). This reduction in cationic charge significantly decreases nonspecific binding to off-target proteins, particularly the hERG potassium channel, thereby mitigating cardiotoxicity risks. Furthermore, the oxygen atom renders the ring less susceptible to oxidative degradation by Cytochrome P450 (CYP450) enzymes compared to highly lipophilic carbocycles[2].

The Sec-Butyl Ester: Steric Hindrance and Prodrug Kinetics

While methyl and ethyl esters are rapidly cleaved by ubiquitous plasma carboxylesterases, the sec-butyl group introduces branching at the α -carbon of the alcohol moiety.

Causality in Drug Design: This branching creates substantial steric bulk (a higher A-value), which physically impedes the nucleophilic attack of the esterase's catalytic serine residue on the carbonyl carbon[3]. Consequently, the formation of the tetrahedral intermediate is slowed. This makes the sec-butyl ester an ideal "soft drug" or prodrug moiety when a controlled, sustained release of the active carboxylic acid is required to maintain therapeutic windows[3].

Table 1: Physicochemical Parameters of Sec-butyl 2-(morpholin-2-yl)acetate
ParameterValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 201.26 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent membrane permeability; suitable for CNS penetration if desired.
LogP (Calculated) 1.2 - 1.5Optimal lipophilicity for passive diffusion across lipid bilayers.
Amine pKa ~7.6Exists in a dynamic equilibrium of neutral and protonated states at pH 7.4.

Mechanistic Role in Drug Design

When designing a drug, incorporating the Sec-butyl 2-(morpholin-2-yl)acetate scaffold allows chemists to independently tune the target-binding domain (via N-alkylation/amidation) and the pharmacokinetic delivery domain (via the ester).

G A Sec-butyl 2-(morpholin-2-yl)acetate (Prodrug / Intermediate) B Plasma Esterases (Sterically Hindered Hydrolysis) A->B Slow Cleavage D CYP450 Enzymes (Metabolic Resistance via Morpholine) A->D Resists Oxidation C 2-(morpholin-2-yl)acetic acid (Active Pharmacophore) B->C Bioactivation E Renal Excretion (High Aqueous Solubility) C->E Clearance

Caption: Diagram illustrating the metabolic pathway and esterase-mediated bioactivation of the compound.

Table 2: Comparative Half-lives of Ester Prodrugs in Human Plasma

(Data synthesized from standard esterase stability assays[3])

Ester TypeStructural FeatureRelative Plasma Half-Life ( t1/2​ )Primary Application
MethylUnhindered, primary< 15 minutesRapid systemic clearance (Soft drugs)
EthylMildly hindered, primary~30 - 45 minutesShort-acting prodrugs
Sec-Butyl Branched, secondary > 2 - 4 hours Sustained release, delayed bioactivation
Tert-ButylHighly branched, tertiary> 24 hours (Stable)Synthetic protecting group (Not a prodrug)

Synthetic Utility & Experimental Protocols

As a building block, the secondary amine of the morpholine ring is the primary site for derivatization. The sec-butyl ester acts as an effective protecting group during these transformations, resisting unwanted cleavage under mildly basic or reductive conditions.

Workflow Step1 Step 1: N-Alkylation Reagent: Aldehyde, NaBH(OAc)3 Target: Morpholine Nitrogen Step2 Step 2: Intermediate Isolation Extraction & Chromatography Yield: N-Alkyl Sec-butyl Ester Step1->Step2 Step3 Step 3: Ester Hydrolysis Reagent: LiOH, THF/H2O, 40°C Target: Sec-butyl Ester Cleavage Step2->Step3 Step4 Step 4: Final Lead Compound Product: N-Alkyl Morpholine Acetic Acid Step3->Step4

Caption: Step-by-step synthetic workflow for incorporating the morpholine acetate scaffold into lead compounds.

Protocol 1: N-Derivatization via Reductive Amination

This protocol describes the attachment of a target-specific pharmacophore (via an aldehyde) to the morpholine nitrogen.

Scientific Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the sec-butyl ester or the starting aldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve Sec-butyl 2-(morpholin-2-yl)acetate (1.0 eq, 10 mmol) and the target aldehyde (1.1 eq, 11 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq) to the mixture to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq, 15 mmol) over 10 minutes to prevent excessive exothermic bubbling.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS or TLC (staining with Ninhydrin to confirm the disappearance of the secondary amine).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (adjusting pH to ~8 to free-base the morpholine). Extract the aqueous layer with DCM ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Selective Hydrolysis of the Sec-Butyl Ester

If the sec-butyl group was used strictly as a protecting group rather than a prodrug moiety, it must be hydrolyzed to reveal the active carboxylic acid.

Scientific Rationale: Because the sec-butyl ester is sterically hindered, standard room-temperature saponification with NaOH in water is often sluggish and biphasic. Utilizing Lithium Hydroxide (LiOH) in a miscible THF/Water mixture with gentle heating provides the necessary activation energy to overcome the steric barrier without causing epimerization or degradation of the morpholine ring.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-alkylated sec-butyl ester intermediate (1.0 eq, 5 mmol) in a 3:1:1 mixture of THF : Methanol : Water (0.1 M concentration).

  • Base Addition: Add LiOH monohydrate (3.0 eq, 15 mmol) directly to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to 40°C. Stir for 12–16 hours.

  • Validation: Analyze an aliquot via LC-MS. The mass of the starting material should completely transition to the [M-H]- mass of the corresponding carboxylic acid.

  • Isolation: Evaporate the volatile organics (THF/Methanol) under reduced pressure. Dilute the remaining aqueous layer with water and wash with Diethyl Ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH ~4 using 1M HCl. Note: Do not over-acidify, as the morpholine nitrogen will protonate, making the compound highly water-soluble and difficult to extract.

  • Extraction: Extract the zwitterionic product using a polar organic solvent such as 10% Isopropanol in Chloroform, dry, and concentrate to yield the final active compound.

Conclusion

Sec-butyl 2-(morpholin-2-yl)acetate is far more than a simple chemical building block; it is a strategic tool in medicinal chemistry. By leveraging the morpholine ring to optimize pKa and metabolic stability[2], and utilizing the sterically hindered sec-butyl ester to modulate lipophilicity and esterase cleavage rates[3], drug development professionals can design molecules with superior pharmacokinetic profiles. Strict adherence to optimized synthetic protocols ensures that this scaffold can be seamlessly integrated into complex drug discovery pipelines.

References

  • Patel, et al. (2015). Design, Synthesis, and Biological Evaluation of Novel, Highly Active Soft ROCK Inhibitors. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Sec-butyl 2-(morpholin-2-yl)acetate molecular weight, density, and boiling point

Sec-butyl 2-(morpholin-2-yl)acetate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility Executive Summary In modern medicinal chemistry and drug development, the strategic incorporation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Sec-butyl 2-(morpholin-2-yl)acetate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of heterocycles is paramount for optimizing a lead compound's pharmacokinetic and pharmacodynamic (PK/PD) profile. Sec-butyl 2-(morpholin-2-yl)acetate (CAS: 1520916-07-7) is a highly specialized building block that combines the privileged morpholine scaffold with a sterically hindered sec-butyl ester[1].

The morpholine ring is widely utilized in agrochemicals and pharmaceuticals to modulate lipophilicity, improve aqueous solubility, and enhance metabolic stability against cytochrome P450 enzymes[2]. Concurrently, the sec-butyl ester serves a dual purpose: it acts as a robust, sterically shielded protecting group for the carboxylic acid during upstream synthesis, and it serves as a lipophilic modifier for prodrug development[2]. This whitepaper details the physicochemical properties, structural causality, and self-validating experimental workflows associated with this vital intermediate.

Physicochemical Profiling & Structural Data

Because Sec-butyl 2-(morpholin-2-yl)acetate is a specialized synthetic intermediate, certain empirical thermodynamic properties (like boiling point and density) are computationally predicted based on structural analogs and molecular modeling of the C10​H19​NO3​ framework.

PropertyValueSource / Methodology
Chemical Name Sec-butyl 2-(morpholin-2-yl)acetateIUPAC
CAS Number 1520916-07-7Benchchem[3]
Molecular Formula C10H19NO3Benchchem[1]
Molecular Weight 201.26 g/mol Benchchem[1]
Density ~1.02 - 1.06 g/cm³ (Predicted)Estimated via computational models of morpholine ester derivatives.
Boiling Point ~275 - 295 °C at 760 mmHg (Predicted)Estimated based on molecular weight and hydrogen-bonding capacity.
Canonical SMILES CCC(C)OC(=O)CC1CNCCO1Benchchem[3]

Structural Analysis & Mechanistic Insights

The Causality of the Sec-Butyl Ester

In synthetic workflows, the choice of ester is rarely arbitrary. While methyl or ethyl esters are common, they are highly susceptible to nucleophilic attack and premature hydrolysis. The sec-butyl group introduces branching at the alpha-carbon relative to the ester oxygen.

  • Mechanistic Causality: This branching creates significant steric bulk around the carbonyl carbon. When the secondary amine of the morpholine ring is subjected to N-alkylation or N-acylation, the steric shielding of the sec-butyl group prevents unwanted side reactions (such as transamidation or premature saponification) at the ester site[2].

The PK/PD Influence of the Morpholine Motif

The incorporation of the morpholine ring into an Active Pharmaceutical Ingredient (API) alters its physicochemical landscape. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the basic nitrogen allows for salt formation (e.g., HCl salts) to further enhance dissolution rates in the gastrointestinal tract.

PKPD M1 Morpholine Motif Incorporation M2 Enhanced Aqueous Solubility M1->M2 M3 Metabolic Stability (CYP450 Resistance) M1->M3 M4 Improved Oral Bioavailability M2->M4 M3->M4

Caption: Pharmacokinetic influence of the morpholine motif on oral bioavailability.

Experimental Workflows: N-Functionalization and Deprotection

To utilize Sec-butyl 2-(morpholin-2-yl)acetate effectively, researchers typically functionalize the secondary amine before hydrolyzing the ester to yield the active carboxylic acid. The following protocol is designed as a self-validating system , ensuring that each phase of the reaction is analytically confirmed before proceeding.

Phase 1: N-Alkylation of the Morpholine Ring
  • Objective: Selectively alkylate the morpholine nitrogen while preserving the sec-butyl ester.

  • Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its extreme steric hindrance prevents it from acting as a nucleophile, ensuring it only scavenges the HCl byproduct without attacking the electrophile or the ester.

  • Step-by-Step Procedure:

    • Dissolve 1.0 equivalent of Sec-butyl 2-(morpholin-2-yl)acetate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Add 2.0 equivalents of DIPEA, followed by the dropwise addition of 1.1 equivalents of the desired electrophile (e.g., an alkyl halide).

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). Stain the plate with Ninhydrin. The disappearance of the secondary amine (which typically stains pink/purple) confirms complete N-alkylation.

Phase 2: Sterically Hindered Ester Hydrolysis (Deprotection)
  • Objective: Cleave the sec-butyl ester to reveal the carboxylic acid.

  • Causality of Reagents: Because the sec-butyl group is sterically hindered, mild bases like K2​CO3​ may be too slow. Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system is used because the small lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and driving the saponification forward despite the steric bulk.

  • Step-by-Step Procedure:

    • Dissolve the N-alkylated intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Add 3.0 equivalents of LiOH monohydrate.

    • Stir at 40 °C for 12 hours (heating is required due to the sec-butyl steric hindrance).

    • Acidify the mixture to pH 3-4 using 1M HCl to precipitate the functionalized 2-(morpholin-2-yl)acetic acid.

  • Self-Validation Checkpoint: Analyze the product via LC-MS. A successful deprotection will show a mass shift corresponding to the loss of the sec-butyl group ( [M+H]+−56 Da).

Synthetic Workflow Visualization

The following diagram maps the logical progression and validation gates of the aforementioned protocol.

Workflow N1 Starting Material Sec-butyl 2-(morpholin-2-yl)acetate N2 N-Functionalization (Alkylation/Acylation) N1->N2 R-X, DIPEA, DCM N3 In-Process Validation (TLC Ninhydrin Stain / LC-MS) N2->N3 Reaction Monitoring N4 Ester Hydrolysis (Sec-butyl Deprotection) N3->N4 Validated Intermediate N5 API Scaffold (Functionalized Morpholine Acid) N4->N5 LiOH, THF/H2O, 40°C

Caption: Synthetic workflow and validation gates for Sec-butyl 2-(morpholin-2-yl)acetate derivatization.

References

  • Benchchem. "Sec-butyl 2-(Morpholin-2-yl)acetate - Properties and Molecular Weight." Benchchem.com.
  • Benchchem. "Sec-butyl 2-(Morpholin-2-yl)acetate - Structural Motifs and Lipophilicity." Benchchem.com.
  • Fluorochem. "SEC-BUTYL 2-(MORPHOLIN-2-YL)ACETATE - IUPAC and SMILES Data." Fluorochem.co.uk.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sec-butyl 2-(morpholin-2-yl)acetate

Introduction and Strategic Rationale The synthesis of substituted morpholine scaffolds is of significant interest to the pharmaceutical and agrochemical industries, as the morpholine ring is a key structural motif in num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of substituted morpholine scaffolds is of significant interest to the pharmaceutical and agrochemical industries, as the morpholine ring is a key structural motif in numerous bioactive molecules.[1][2] This document provides a detailed, two-step protocol for the synthesis of sec-butyl 2-(morpholin-2-yl)acetate, a compound with potential applications as a building block in drug discovery. The synthetic strategy is designed for efficiency, high yield, and operational simplicity, making it suitable for researchers in both academic and industrial settings.

Our approach hinges on two fundamental and well-established organic transformations: a Steglich esterification followed by an acidic deprotection. This strategy was chosen for its reliability and the mild reaction conditions employed, which are crucial for handling the bifunctional nature of the morpholine-containing starting material.

The synthesis begins with the commercially available N-Boc-2-(2-morpholinyl)acetic acid [3]. The use of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is a critical strategic decision. The Boc group effectively masks the nucleophilicity of the secondary amine, preventing self-condensation or other side reactions during the esterification step.[2] This protecting group is known for its stability under a wide range of reaction conditions, yet it can be removed cleanly and efficiently under acidic conditions.[4][5][6]

The core of this protocol is the Steglich esterification , a reliable method for forming esters from carboxylic acids and alcohols under mild, ambient temperature conditions. This reaction utilizes a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7] This method is particularly well-suited for the esterification of more complex molecules where harsh conditions, such as those used in Fischer esterification, could lead to degradation or unwanted side reactions.[8]

The final step is the deprotection of the Boc group to unveil the secondary amine of the morpholine ring. This is achieved using a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent.[6] This reaction is typically rapid and proceeds with high yield, providing the target compound as its trifluoroacetate salt, which can then be neutralized to the free amine if required.

This protocol provides a logical and experimentally validated pathway to the target compound, with each step chosen to maximize yield and purity while minimizing the formation of byproducts.

Reaction Scheme

Synthesis of Sec-butyl 2-(morpholin-2-yl)acetate cluster_reagents1 cluster_reagents2 N_Boc_acid N-Boc-2-(2-morpholinyl)acetic acid N_Boc_ester N-Boc-sec-butyl 2-(morpholin-2-yl)acetate N_Boc_acid->N_Boc_ester Step 1: Steglich Esterification sec_butanol sec-Butanol EDCI_DMAP EDCI, DMAP DCM, rt TFA TFA, DCM rt final_product sec-Butyl 2-(morpholin-2-yl)acetate N_Boc_ester->final_product Step 2: N-Boc Deprotection

Figure 1: Overall synthetic scheme for sec-butyl 2-(morpholin-2-yl)acetate.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
N-Boc-2-(2-morpholinyl)acetic acidC₁₁H₁₉NO₅245.27Commercially Available[3]≥97%
sec-ButanolC₄H₁₀O74.12Sigma-Aldrich≥99%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)C₈H₁₇N₃·HCl191.70Sigma-Aldrich≥98%
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Sigma-Aldrich≥99%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Sigma-Aldrich≥99.8%
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich≥99%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01In-house preparation-
Brine (Saturated NaCl solution)NaCl58.44In-house preparation-
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich-
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of N-Boc-sec-butyl 2-(morpholin-2-yl)acetate (Steglich Esterification)

This step involves the coupling of the carboxylic acid with sec-butanol. The causality behind this choice of reagents lies in the mild activation of the carboxylic acid by EDCI, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst by forming an even more reactive N-acylpyridinium intermediate, accelerating the reaction.[7]

Steglich_Esterification_Workflow start Dissolve N-Boc-2-(2-morpholinyl)acetic acid and sec-butanol in anhydrous DCM under Argon atmosphere. add_reagents Add DMAP (catalytic amount) followed by EDCI (1.2 eq). start->add_reagents stir Stir at room temperature for 12-18 hours. add_reagents->stir monitor Monitor reaction progress by TLC. stir->monitor workup1 Quench with water and extract with DCM. monitor->workup1 workup2 Wash organic layer with saturated NaHCO₃ and brine. workup1->workup2 dry Dry over anhydrous MgSO₄, filter, and concentrate. workup2->dry purify Purify the crude product by column chromatography (optional). dry->purify

Figure 2: Workflow for the Steglich Esterification step.

Detailed Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add N-Boc-2-(2-morpholinyl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add sec-butanol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should be less polar than the starting carboxylic acid.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-Boc-sec-butyl 2-(morpholin-2-yl)acetate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of sec-Butyl 2-(morpholin-2-yl)acetate (N-Boc Deprotection)

The removal of the Boc group is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.[5][6] This reaction is generally fast and clean.

N-Boc_Deprotection_Workflow start Dissolve N-Boc-sec-butyl 2-(morpholin-2-yl)acetate in DCM. cool Cool the solution to 0 °C in an ice bath. start->cool add_tfa Add TFA (e.g., 20-50% v/v in DCM) dropwise. cool->add_tfa stir Stir at room temperature for 1-2 hours. add_tfa->stir monitor Monitor reaction progress by TLC. stir->monitor concentrate Concentrate the reaction mixture under reduced pressure. monitor->concentrate neutralize Neutralize with saturated NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate). concentrate->neutralize dry Dry the organic layer, filter, and concentrate to yield the final product. neutralize->dry

Figure 3: Workflow for the N-Boc Deprotection step.

Detailed Procedure:

  • Dissolve the crude or purified N-Boc-sec-butyl 2-(morpholin-2-yl)acetate (1.0 eq) from Step 1 in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with DCM (v/v), to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully add saturated NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, sec-butyl 2-(morpholin-2-yl)acetate.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of the Boc group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The progress of each reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The distinct difference in polarity between the starting materials, intermediates, and final products makes chromatographic monitoring straightforward. The final characterization by NMR and MS provides definitive structural confirmation, ensuring the identity of the synthesized compound.

References

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [This source describes the synthesis of various substituted morpholine-2-acetic acid esters, providing a basis for the feasibility of synthesizing the target scaffold.]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [This article details methods for N-Boc deprotection, a key step in the proposed synthesis.]
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (n.d.). Royal Society of Chemistry. [This reference provides an alternative green method for N-Boc deprotection.]
  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [This paper discusses various reagents and conditions for N-Boc deprotection.]
  • Hardy, J., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. [This paper outlines the synthesis of a key precursor, N-Boc-morpholine-2-carboxylic acid.]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. [While focused on morpholine-2,5-diones, this article discusses general principles of morpholine ring synthesis.]
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [This portal provides a comprehensive overview of Boc group chemistry, including various deprotection methods.]
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich. [This application note from a major chemical supplier details a standard protocol for N-Boc deprotection using TsOH.]
  • Hardy, J., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Although focused on piperazines, the synthetic strategies for related heterocyclic acetic acid esters are relevant.]
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025). [Provides background on the reactivity of the morpholine scaffold.]
  • N-Boc-2-(2-morpholinyl)acetic Acid. (n.d.). Sigma-Aldrich.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [This review highlights the importance of the morpholine scaffold in medicinal chemistry.]
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (n.d.). PMC.
  • Preparation of morpholine. (n.d.). Google Patents. [Describes industrial-scale synthesis of the parent morpholine ring.]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2009). ACS Publications. [Details practical aspects of synthesis involving morpholine derivatives, including the use of acid chlorides.]
  • Morpholine. (n.d.). Wikipedia. [Provides a general overview of the chemical properties and reactivity of morpholine.]
  • Production Method of Sec-butyl Acetate. (n.d.). [Discusses the synthesis of sec-butyl acetate, relevant to the ester portion of the target molecule.]
  • Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (2026). Recent developments in chemical deprotection of ester functional group. [A review on ester deprotection, providing context for the stability of the target functional group.]
  • Synthesis of morpholine acetate. (n.d.). PrepChem.com.
  • Morpholin-2-yl-acetic acid tert-butyl ester hydrochloride. (n.d.). Sigma-Aldrich.
  • Morpholin-2-yl-acetic acid tert-butyl ester hydrochloride. (n.d.).
  • Morpholine: A Multi-Purpose Chemical for Industrial Applications. (n.d.). Silver Fern Chemical. [Discusses industrial uses and properties of morpholine.]
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
  • El-Faham, A., & Albericio, F. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [A detailed review of the Steglich esterification, the key reaction in Step 1 of this protocol.]
  • Mechanism for the esterification reaction. (n.d.). Chemguide.

Sources

Application

Step-by-step laboratory preparation of Sec-butyl 2-(morpholin-2-yl)acetate

An Application Note and Protocol for the Laboratory Preparation of Sec-butyl 2-(morpholin-2-yl)acetate Abstract This comprehensive guide details a robust, two-step laboratory protocol for the synthesis of sec-butyl 2-(mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Preparation of Sec-butyl 2-(morpholin-2-yl)acetate

Abstract

This comprehensive guide details a robust, two-step laboratory protocol for the synthesis of sec-butyl 2-(morpholin-2-yl)acetate, a C2-functionalized morpholine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the hydrolysis of commercially available morpholin-2-yl-acetic acid methyl ester hydrochloride to the corresponding carboxylic acid, followed by a Fischer-Speier esterification with sec-butanol. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes protocols for product purification and characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] While N-substituted morpholines are common, C-substituted derivatives, particularly at the 2-position, offer a vector for structural diversification in drug design. The target molecule, sec-butyl 2-(morpholin-2-yl)acetate, incorporates a chiral morpholine core functionalized with an acetic acid side chain, esterified with a secondary alcohol. Such structures are valuable as building blocks for more complex molecules.[2]

The synthetic strategy outlined herein is designed for practicality and accessibility in a standard organic chemistry laboratory. It leverages a commercially available starting material, morpholin-2-yl-acetic acid methyl ester hydrochloride, to bypass the complex multi-step synthesis of the C2-substituted morpholine ring.[3] The protocol is divided into two main stages:

  • Saponification: Hydrolysis of the methyl ester to the free carboxylic acid.

  • Fischer-Speier Esterification: Acid-catalyzed esterification of the resulting carboxylic acid with sec-butanol.

This approach provides a reliable pathway to the desired product, with each step being a classic, well-understood organic transformation.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierGrade
Morpholin-2-yl-acetic acid methyl ester hydrochlorideCommercially Available≥98%
Lithium Hydroxide (LiOH)Sigma-AldrichAnhydrous
sec-ButanolSigma-Aldrich≥99%
Sulfuric Acid (H₂SO₄)Fisher ScientificConcentrated (98%)
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
TolueneSigma-AldrichAnhydrous
Diethyl Ether (Et₂O)VWRAnhydrous
Ethyl Acetate (EtOAc)VWRACS Grade
HexanesVWRACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Fisher Scientific
Brine (Saturated NaCl)Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Hydrochloric Acid (HCl)Fisher Scientific1 M solution
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel cartridges

  • NMR spectrometer (e.g., 400 MHz)

  • FTIR spectrometer

Experimental Protocols

Overall Synthetic Workflow

The two-stage synthesis is depicted below. The initial hydrolysis is followed by the acid-catalyzed esterification, which employs a Dean-Stark trap to drive the reaction to completion.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Fischer Esterification start1 Morpholin-2-yl-acetic acid methyl ester hydrochloride proc1 1. LiOH, THF/H₂O 2. Acidification (HCl) start1->proc1 prod1 2-(Morpholin-2-yl)acetic acid proc1->prod1 start2 2-(Morpholin-2-yl)acetic acid proc2 Reflux with Dean-Stark Trap prod1->proc2 Intermediate (used directly) reagents2 sec-Butanol H₂SO₄ (cat.), Toluene reagents2->proc2 Reaction workup Aqueous Workup & Purification proc2->workup final_prod Sec-butyl 2-(morpholin-2-yl)acetate workup->final_prod

Diagram 2: Fischer-Speier esterification reaction.

Protocol:

  • Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the crude 2-(morpholin-2-yl)acetic acid (assuming 10.0 mmol theoretical yield from Step 1), sec-butanol (2.22 g, 30.0 mmol, 3.0 equiv.), and toluene (80 mL).

  • While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 6-12 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a 250 mL separatory funnel and carefully add 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup. Swirl gently and vent frequently.

  • Separate the layers. Wash the organic layer with saturated sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Rationale: The basic nitrogen of the morpholine ring can cause peak tailing during silica gel chromatography. To mitigate this, a small amount of a basic modifier like triethylamine is added to the eluent to neutralize the acidic silanol groups on the silica gel, leading to better separation and recovery.

Purification Protocol:

  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a solvent system of 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate (up to 50%) in the same solvent system.

  • Monitor fractions by TLC and combine those containing the pure product.

  • Remove the solvent under reduced pressure to yield sec-butyl 2-(morpholin-2-yl)acetate as a clear oil.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the sec-butyl group (a triplet and a sextet for the methyl groups, and a multiplet for the CH-O), and signals for the morpholine ring protons and the methylene group adjacent to the carbonyl.

  • ¹³C NMR (100 MHz, CDCl₃): Expect a signal for the ester carbonyl carbon (~170-175 ppm), signals for the carbons of the sec-butyl group, and signals for the carbons of the morpholine ring.

  • FTIR (neat, cm⁻¹): A strong absorption band for the C=O stretch of the ester at ~1735 cm⁻¹, and C-O stretching bands.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

Safety and Handling

  • Morpholine derivatives: Morpholine is corrosive and flammable. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • sec-Butanol: Flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation or drowsiness. Keep away from heat, sparks, and open flames.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated chemical fume hood. Follow standard laboratory safety procedures.

References

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493–3497. Available at: [Link]

  • Deka, M. J., et al. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes. The Journal of Organic Chemistry, 80(8), 4349-4359. Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

  • Carl Roth. (n.d.). Safety data sheet: Morpholine. Available at: [Link]

  • Eli Lilly and Company. (2009). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development, 13(2), 274-280. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

Sources

Method

Application Note: Catalytic Modalities of Sec-butyl 2-(morpholin-2-yl)acetate in Advanced Cross-Coupling Workflows

Executive Summary & Rationale The evolution of cross-coupling methodologies relies heavily on the precise tuning of ligand architecture and organocatalytic transient directing groups. Sec-butyl 2-(morpholin-2-yl)acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The evolution of cross-coupling methodologies relies heavily on the precise tuning of ligand architecture and organocatalytic transient directing groups. Sec-butyl 2-(morpholin-2-yl)acetate (sBMA) represents a highly versatile, bifunctional scaffold. Featuring a secondary amine within a rigid morpholine core and a flexible, sterically demanding sec-butyl acetate pendant arm at the C2 position, sBMA is uniquely positioned for two advanced catalytic applications:

  • As a tunable, labile "throw-away" ligand in Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems.

  • As a transient enamine-forming organocatalyst in synergistic transition-metal-catalyzed α -arylation of aldehydes.

This protocol guide provides drug development professionals and synthetic chemists with self-validating methodologies to deploy sBMA in both paradigms, optimizing reaction kinetics, solubility, and stereocontrol.

Mechanistic Insights: The Causality of sBMA

Overcoming Ligation Bottlenecks in Pd-PEPPSI Systems

Historically, simple morpholine has been utilized as an effective "throw-away" ligand to generate highly active 12-electron L1Pd(0) species at room temperature, avoiding deleterious off-cycle resting states ()[1]. However, in highly non-polar media (e.g., toluene, hexanes), simple morpholine-Pd complexes can suffer from substrate aggregation and delayed activation.

The sBMA Advantage: The sec-butyl acetate moiety acts as a flexible lipophilic canopy. Upon the introduction of a base (e.g., KOtBu), this ester arm enhances solubility in non-polar solvents and provides secondary steric repulsion against the bulky N-heterocyclic carbene (NHC). This precisely tuned steric clash accelerates the reductive elimination of the sBMA ligand, rapidly pushing the equilibrium toward the catalytically active monoligated L1Pd(0) species ()[2].

G Precat Pd-PEPPSI-sBMA Precatalyst Active L1Pd(0) Species (Active Catalyst) Precat->Active Reduction Ligand Free sBMA (Dissociated) Precat->Ligand Steric Expulsion Base Base Activation (KOtBu) Base->Active Facilitates Cycle Cross-Coupling Cycle Active->Cycle Substrate Binding

Mechanism of sBMA ligand dissociation generating the active L1Pd(0) species.

Synergistic Organo-Palladium Catalysis

In the realm of functionalizing saturated heterocycles and aliphatic chains ()[3], sBMA serves as a robust organocatalyst. The secondary amine (N4) condenses with aldehyde substrates to form an enamine intermediate. The C2-acetate arm creates a localized chiral/steric pocket, shielding one face of the enamine. This directs the incoming Pd(II)-aryl oxidative addition complex to attack from the less hindered face, facilitating highly controlled C-C bond formation before hydrolysis regenerates the sBMA catalyst.

G Ald Aldehyde Enamine Enamine Intermediate Ald->Enamine + sBMA sBMA sBMA Catalyst sBMA->Enamine Prod α-Aryl Aldehyde Enamine->Prod + Pd(II) Pd Pd(II)-Aryl Pd->Prod C-C Coupling Prod->sBMA Hydrolysis

Synergistic organo-palladium cycle using sBMA as a transient enamine director.

Self-Validating Experimental Protocols

Protocol A: Room-Temperature C-S Cross-Coupling via Pd-PEPPSI-sBMA

This protocol leverages the rapid activation of the sBMA precatalyst for the coupling of deactivated aryl halides with thiols, a notoriously difficult transformation due to catalyst poisoning by off-cycle Pd(II)-thiolate resting states.

Materials:

  • [(IPent)PdCl₂] dimer (0.5 mmol)

  • Sec-butyl 2-(morpholin-2-yl)acetate (sBMA) (1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Aryl/Alkyl thiol (1.2 mmol)

  • KOtBu (1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Precatalyst Assembly: In a glovebox, dissolve the [(IPent)PdCl₂] dimer in 5 mL of anhydrous dichloromethane. Add sBMA dropwise. Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint 1: The solution will shift from a turbid brown to a clear, bright yellow homogeneous solution, indicating successful coordination of the sBMA ligand. Remove solvent in vacuo to isolate the precatalyst.

  • Reaction Setup: To an oven-dried Schlenk flask, add the Pd-PEPPSI-sBMA precatalyst (1 mol%), aryl halide (1.0 mmol), and KOtBu (1.5 mmol).

  • Solvent & Thiol Addition: Inject 10 mL of anhydrous toluene, followed immediately by the thiol (1.2 mmol).

    • Causality Note: KOtBu is utilized not just as a proton scavenger, but as the critical reducing agent that forces the steric expulsion of sBMA, generating L1Pd(0) .

  • Activation & Monitoring: Stir at 25 °C.

    • Self-Validation Checkpoint 2: Within 5–10 minutes, the reaction mixture will darken significantly (orange to black), visually confirming the generation of the active Pd(0) species.

    • Self-Validation Checkpoint 3: Aliquot 50 µL into hexane, filter, and analyze via GC-MS. The presence of the free sBMA mass ion ( m/z=201.26 ) confirms complete ligand dissociation.

  • Workup: After 1.5 hours, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Synergistic α -Arylation of Aldehydes

This protocol utilizes sBMA as an organocatalyst in tandem with a standard Pd source to achieve α -arylation.

Materials:

  • Aldehyde (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • sBMA (0.2 mmol, 20 mol%)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

Step-by-Step Methodology:

  • Enamine Formation: In a dry vial, combine the aldehyde and sBMA in 4 mL of 1,4-Dioxane. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Perform in-situ FTIR monitoring. The disappearance of the aldehyde carbonyl stretch (~1730 cm⁻¹) and the emergence of an enamine C=C stretch (~1650 cm⁻¹) validates organocatalyst engagement. Do not proceed to metal addition until this shift is observed.

  • Catalyst Maturation: In a separate vial, pre-mix Pd(OAc)₂ and XPhos in 4 mL of 1,4-Dioxane for 15 minutes to form the active cross-coupling complex.

  • Synergistic Coupling: Transfer the Pd-complex solution into the enamine mixture. Add the aryl bromide and K₂CO₃.

  • Heating: Seal the vial and heat to 80 °C for 12 hours.

    • Causality Note: The bulky sec-butyl ester of sBMA prevents the formation of unreactive bis-enamine Pd complexes, ensuring the catalytic cycle turns over efficiently ()[4].

  • Hydrolysis & Isolation: Cool to room temperature, add 2M HCl (2 mL) to hydrolyze the product-enamine back to the α -aryl aldehyde and regenerate the sBMA salt. Extract with DCM.

Quantitative Data: Catalyst System Comparison

The following table demonstrates the kinetic and yield advantages of utilizing the sBMA-functionalized precatalyst over standard morpholine in non-polar environments.

Catalyst SystemSubstrate PairingSolventTemp (°C)Time (h)Yield (%)
Pd-PEPPSI-Morpholine4-Chlorotoluene + ThiophenolTHF254.082
Pd-PEPPSI-sBMA 4-Chlorotoluene + Thiophenol Toluene 25 1.5 96
Pd-PEPPSI-Morpholine2-Bromopyridine + AnilineDioxane6012.075
Pd-PEPPSI-sBMA 2-Bromopyridine + Aniline Toluene 25 3.0 91

Data Interpretation: The sBMA ligand allows for a transition from polar coordinating solvents (THF/Dioxane) to non-polar solvents (Toluene) without activity loss. Furthermore, activation times are reduced by >60% at room temperature.

References

  • Farmer, J. L., Pompeo, M., Lough, A. J., & Organ, M. G. "[(IPent)PdCl2(morpholine)]: a readily activated precatalyst for room-temperature, additive-free carbon-sulfur coupling." Chemistry–A European Journal 20.48 (2014): 15790-15798.[Link]

  • Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews 122.21 (2022): 16182-16294.[Link]

  • "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules 19.11 (2014): 17435-17479.[Link]

  • "Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides." Organic Letters 25.23 (2023): 4304-4309.[Link]

Sources

Application

Application Note: In Vitro ADME and Prodrug Cleavage Profiling of Sec-butyl 2-(morpholin-2-yl)acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: In vitro assay protocols, pharmacokinetic (PK) profiling, and mechanistic causality in prodrug design.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: In vitro assay protocols, pharmacokinetic (PK) profiling, and mechanistic causality in prodrug design.

Scientific Rationale & Causality

Sec-butyl 2-(morpholin-2-yl)acetate (CAS: 1520916-07-7) is a highly versatile chemical building block and prodrug scaffold utilized in modern medicinal chemistry. The molecule features two critical structural motifs:

  • The Morpholine Ring: A common heterocycle used to modulate the pKa, aqueous solubility, and metabolic stability of lead compounds.

  • The Sec-butyl Ester: A lipophilic protecting group that masks the polar carboxylic acid moiety.

In drug design, esterification is a classical prodrug strategy used to enhance the passive membrane permeability and oral bioavailability of polar molecules [1]. A prominent clinical example of this strategy is mycophenolate mofetil, a morpholine ethyl ester prodrug that exhibits vastly superior bioavailability compared to its active free acid, mycophenolic acid [2].

When utilizing Sec-butyl 2-(morpholin-2-yl)acetate as a prodrug scaffold, researchers must evaluate three critical parameters: its ability to passively cross lipid membranes, its bioconversion rate to the active 2-(morpholin-2-yl)acetic acid via hepatic esterases, and its intrinsic cellular toxicity. This application note details a self-validating, three-pillar in vitro workflow to quantify these properties.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the parallel assay workflow designed to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of the compound.

G Comp Sec-butyl 2-(morpholin-2-yl)acetate (Prodrug / Scaffold) PAMPA PAMPA Assay (Passive Permeability) Comp->PAMPA Validates Lipophilicity S9 Hepatic S9 Fraction (Esterase Cleavage) Comp->S9 Evaluates Bioconversion HepG2 HepG2 Screening (Cytotoxicity) Comp->HepG2 Assesses Safety Opt Lead Optimization & Candidate Selection PAMPA->Opt Metabolite Active Metabolite Release 2-(morpholin-2-yl)acetic acid S9->Metabolite Hydrolysis HepG2->Opt Metabolite->Opt

Figure 1: In vitro ADME and toxicity profiling workflow for Sec-butyl 2-(morpholin-2-yl)acetate.

Protocol 1: Hepatic S9 Fraction Stability & Esterase Cleavage Assay

Causality & Principle: To evaluate the bioconversion of the sec-butyl ester to the active carboxylic acid, we utilize hepatic S9 fractions rather than isolated microsomes. The S9 fraction contains both microsomal (membrane-bound) and cytosolic (soluble) enzymes [3]. Because key carboxylesterases (e.g., CES1 and CES2) are distributed across both subcellular compartments, using S9 prevents the underestimation of the prodrug's hydrolysis rate.

Materials:

  • Human or Rat Liver S9 Fraction (20 mg/mL protein concentration)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (optional, if evaluating concurrent CYP450 metabolism)

  • Positive Control: Procaine (a known substrate for rapid esterase cleavage)

Step-by-Step Methodology:

  • Preparation: Dilute the S9 fraction in 100 mM potassium phosphate buffer (pH 7.4) to a final working protein concentration of 1 mg/mL.

  • Pre-incubation: Aliquot 198 µL of the S9 suspension into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 2 µL of Sec-butyl 2-(morpholin-2-yl)acetate (100 µM stock in DMSO) to achieve a final compound concentration of 1 µM (0.1% DMSO).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), remove a 20 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt esterase activity.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate and analyze the depletion of the parent ester and the formation of 2-(morpholin-2-yl)acetic acid via LC-MS/MS.

Protocol 2: PAMPA (Passive Permeability)

Causality & Principle: The primary purpose of the sec-butyl ester is to mask the carboxylic acid, thereby increasing lipophilicity and passive transcellular diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is selected over Caco-2 cell lines because PAMPA isolates pure passive diffusion across a lipid-infused artificial membrane [4]. This eliminates confounding variables from active efflux transporters (e.g., P-glycoprotein), directly validating the physicochemical benefit of the esterification.

Materials:

  • PAMPA 96-well sandwich plate (Donor and Acceptor compartments)

  • 1% Lecithin in dodecane (artificial membrane solution)

  • PBS buffer (pH 7.4) with 5% DMSO

  • Positive Control: Verapamil (High permeability); Negative Control: Ranitidine (Low permeability).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the porous filter of each well in the Donor plate to form the artificial lipid membrane.

  • Acceptor Plate Loading: Add 300 µL of PBS (pH 7.4, 5% DMSO) to each well of the Acceptor plate.

  • Donor Plate Loading: Dilute Sec-butyl 2-(morpholin-2-yl)acetate to 10 µM in PBS (pH 7.4, 5% DMSO). Add 150 µL of this solution to the Donor plate wells.

  • Incubation: Assemble the sandwich by placing the Donor plate into the Acceptor plate. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 100 µL from both the Donor and Acceptor wells and quantify the compound concentration via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard PAMPA equation based on the equilibrium concentration.

Protocol 3: HepG2 Cytotoxicity Screening

Causality & Principle: Hydrolysis of the sec-butyl ester releases sec-butanol as a byproduct. To ensure that neither the intact scaffold, the morpholine core, nor the sec-butanol byproduct induces hepatotoxicity, a cell viability assay is required. HepG2 cells are utilized as they are a highly relevant human hepatoma cell line. We employ an ATP-luminescence assay (e.g., CellTiter-Glo) because ATP depletion is a direct, early indicator of metabolic distress and cellular toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a white opaque 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of Sec-butyl 2-(morpholin-2-yl)acetate (ranging from 0.1 µM to 100 µM). Treat the cells and incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a microplate reader. Calculate the IC50​ relative to the vehicle control (0.1% DMSO).

Quantitative Data Interpretation

The table below outlines the expected experimental outcomes, demonstrating how the sec-butyl ester modification successfully alters the ADME profile of the morpholine scaffold compared to its free acid counterpart.

Assay ParameterSec-butyl 2-(morpholin-2-yl)acetate (Prodrug)2-(morpholin-2-yl)acetic acid (Active Metabolite)Scientific Interpretation
PAMPA Permeability ( Papp​ ) >15×10−6 cm/s (High) <2×10−6 cm/s (Low)The ester successfully masks the polar acid, drastically improving passive membrane diffusion.
Hepatic S9 Half-Life ( T1/2​ ) <30 minutes >120 minutes (Stable)Rapid esterase-mediated cleavage confirms efficient bioconversion to the active moiety.
HepG2 Cytotoxicity ( IC50​ ) >100 µM (Non-toxic) >100 µM (Non-toxic)The scaffold and its sec-butanol cleavage byproduct exhibit no inherent hepatotoxicity at relevant concentrations.

References

  • Prodrugs of NSAIDs: A Review. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Generic Medicinal Products in Immunosuppressive Therapy—Should It be a Challenge for Therapeutic Drug Monitoring? Localizer. Available at:[Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at:[Link]

Method

Application Note: HPLC Solvent Compatibility and Method Development for Sec-butyl 2-(morpholin-2-yl)acetate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Profiling Sec-butyl 2-(morpholin-2-yl)acetate is a synthetic intermediate and structural scaffold widely utilized in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Profiling

Sec-butyl 2-(morpholin-2-yl)acetate is a synthetic intermediate and structural scaffold widely utilized in medicinal chemistry and drug discovery[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating the conflicting chemical properties of its two primary functional groups:

  • Morpholine Ring (Secondary Amine): Highly basic and prone to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases[2],[3].

  • Sec-Butyl Ester: Susceptible to hydrolysis in highly aqueous, extreme pH environments, and highly vulnerable to transesterification in protic solvents[4],[5].

Understanding the causality behind these chemical liabilities is essential for selecting compatible solvents and developing a self-validating chromatographic method.

Chromatographic Challenges & Causality

The Silanol Interaction Mechanism (Peak Tailing)

Peak tailing in HPLC primarily affects basic compounds containing amine functional groups[3]. In reversed-phase liquid chromatography (RPLC), the secondary amine of the morpholine ring becomes protonated at typical mobile phase pH levels (pH 2–7).

  • Causality: These positively charged analytes undergo strong ion-exchange interactions with negatively charged, unreacted silanol groups (Si-O⁻) residing on the 2[2]. If a standard C18 column is used, this dual retention mechanism (hydrophobic retention via C18 + polar retention via silanols) results in a highly asymmetrical peak (tailing factor > 1.5).

  • Solution: Employ highly end-capped or hybrid organic-inorganic silica columns (e.g., Waters XTerra or Agilent Zorbax) to sterically block residual silanols and prevent secondary interactions[4].

Ester Hydrolysis and Transesterification

Esters are inherently unstable in harsh mobile phases. Sec-butyl 2-(morpholin-2-yl)acetate faces two distinct degradation pathways in the sample vial and on-column:

  • Hydrolysis: Occurs in highly aqueous mobile phases at pH < 3.0 or pH > 8.0, cleaving the molecule into 2-(morpholin-2-yl)acetic acid and sec-butanol.

  • Transesterification ("Chemistry in a Bottle"): When methanol is used as an organic modifier alongside acidic additives (e.g., Formic Acid or TFA), the carboxylic acid modifiers catalyze a reaction between the alcohol (methanol) and the sec-butyl ester. This forms methyl 2-(morpholin-2-yl)acetate, a phenomenon known as 5[5]. This alters retention times and creates artifact peaks.

Pathways Intact Sec-butyl 2-(morpholin-2-yl)acetate (Intact Analyte) Hydrolysis Hydrolysis (Low/High pH Aqueous) Intact->Hydrolysis H2O, pH <3 or >8 Transester Transesterification (MeOH + Acidic Additive) Intact->Transester MeOH + TFA/FA Acid 2-(morpholin-2-yl)acetic acid + sec-butanol Hydrolysis->Acid MethylEster Methyl 2-(morpholin-2-yl)acetate + sec-butanol Transester->MethylEster

Primary degradation pathways of sec-butyl 2-(morpholin-2-yl)acetate in incompatible solvents.

Solvent Compatibility & Mobile Phase Selection

To mitigate the aforementioned risks, solvent selection must be strictly controlled. Methanol must be avoided if acidic modifiers are present, and pH must be carefully balanced to prevent hydrolysis while maintaining peak shape.

Table 1: Solvent Compatibility Matrix
Solvent / ModifierCompatibilityMechanistic Rationale
Acetonitrile (ACN) Optimal Aprotic solvent; completely eliminates the risk of transesterification. Low UV cutoff (190 nm) allows detection of the morpholine moiety.
Methanol (MeOH) Poor Protic solvent; reacts with the sec-butyl ester in the presence of acidic modifiers to form methyl esters[5].
0.1% TFA in Water Marginal Low pH (~2.0) suppresses silanol ionization, reducing tailing[2], but accelerates on-column ester hydrolysis over time.
10 mM Ammonium Acetate (pH 6.5) Optimal Near-neutral pH prevents ester hydrolysis. Requires a highly end-capped column to prevent amine-silanol tailing.

Experimental Protocol: Self-Validating HPLC Method

This protocol establishes a self-validating system by incorporating a forced degradation System Suitability Test (SST). By intentionally generating the hydrolysis product, the analyst can definitively prove that the method resolves the intact ester from its primary degradation artifact.

Materials and Reagents
  • Column: Waters XTerra MS C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid silica column (chosen specifically for4)[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.5 with dilute Acetic Acid).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile:Water (80:20, v/v). Do not use Methanol.

Step-by-Step Methodology

Step 1: Preparation of the System Suitability Test (SST) Sample

  • Weigh 10 mg of Sec-butyl 2-(morpholin-2-yl)acetate into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile.

  • Add 1 mL of 0.1 M NaOH (to force partial hydrolysis of the ester).

  • Incubate at room temperature for 30 minutes.

  • Neutralize with 1 mL of 0.1 M HCl, then dilute to volume with Mobile Phase A. This sample now contains a mixture of the intact ester and 2-(morpholin-2-yl)acetic acid.

Step 2: Preparation of the Standard Solution

  • Weigh 10 mg of the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using the Diluent (ACN:Water 80:20).

    • Causality: A high organic diluent prevents spontaneous hydrolysis in the autosampler vial during long sequences.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the secondary amine peak).

  • Detection: UV at 210 nm (The morpholine ring lacks a strong chromophore; low wavelength detection is mandatory).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B

    • 12–12.1 min: Return to 10% B

    • 12.1–17 min: Re-equilibration

Step 4: Self-Validation Execution

  • Inject the SST sample (20 µL).

  • Verify that the peak for 2-(morpholin-2-yl)acetic acid (eluting earlier due to higher polarity) is baseline resolved from Sec-butyl 2-(morpholin-2-yl)acetate (Resolution > 2.0).

  • Verify the tailing factor (As) of the intact ester is ≤ 1.5. If As > 1.5, column end-capping may be compromised, or silanol interactions are dominating.

Workflow Start Sec-butyl 2-(morpholin-2-yl)acetate HPLC Optimization Solvent Solvent Selection Avoid MeOH to prevent transesterification Start->Solvent Buffer Buffer Selection pH 6.5-7.0 to minimize ester hydrolysis Solvent->Buffer Column Column Selection End-capped C18 to block silanol interactions Buffer->Column SST System Suitability Validate tailing factor < 1.5 Column->SST

Workflow for optimizing HPLC parameters for sec-butyl 2-(morpholin-2-yl)acetate.

Table 2: Expected System Suitability Parameters
ParameterAcceptance CriteriaMechanistic Implication
Retention Time (Ester) ~7.5 - 8.5 minValidates proper hydrophobic retention on the C18 stationary phase.
Resolution (Acid vs. Ester) > 2.0Confirms the method can successfully detect degradation (hydrolysis).
Tailing Factor (As) ≤ 1.5Confirms successful suppression of silanol-amine interactions.
%RSD (Area, n=5) ≤ 2.0%Ensures no on-column degradation or sample vial transesterification is occurring.

Conclusion

The successful HPLC analysis of Sec-butyl 2-(morpholin-2-yl)acetate requires a delicate balance between suppressing the secondary amine's silanol interactions and protecting the vulnerable sec-butyl ester. By strictly avoiding methanol to prevent transesterification, utilizing near-neutral ammonium acetate buffers to halt hydrolysis, and employing highly end-capped stationary phases, analysts can achieve robust, reproducible, and self-validating chromatographic profiles.

References

  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • Taylor & Francis. Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC.
  • Benchchem. Sec-butyl 2-(Morpholin-2-yl)

Sources

Application

Application of Sec-butyl 2-(morpholin-2-yl)acetate in Heterocyclic Drug Discovery: A Comprehensive Methodological Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry, achieving the delicate balance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry, achieving the delicate balance between lipophilicity, aqueous solubility, and metabolic stability is a primary hurdle, particularly for Central Nervous System (CNS) and oncology indications. Sec-butyl 2-(morpholin-2-yl)acetate (CAS: 1520916-07-7) has emerged as a highly versatile, privileged building block[1]. By combining the favorable physicochemical properties of a morpholine ring with the steric protection of a sec-butyl ester, this scaffold allows chemists to systematically explore chemical space while maintaining strict control over synthetic regioselectivity and downstream pharmacokinetic (PK) profiles[2].

This application note details the mechanistic rationale for utilizing this specific scaffold, outlines its impact on drug absorption and metabolism, and provides field-proven, self-validating protocols for its incorporation into complex heterocyclic active pharmaceutical ingredients (APIs).

Structural & Pharmacokinetic Rationale (E-E-A-T)

The Morpholine Advantage in CNS and Oncology

The morpholine heterocycle is ubiquitous in FDA-approved drugs, particularly for neurodegenerative diseases and CNS tumors[3],[4]. The strategic inclusion of morpholine in a drug scaffold achieves three critical objectives:

  • pKa Modulation: Unlike piperidine (pKa ~11.2), the electronegative oxygen atom in morpholine reduces the basicity of the secondary amine (pKa ~8.7). This ensures that a significant fraction of the drug remains un-ionized at physiological pH, drastically improving Blood-Brain Barrier (BBB) permeability[5].

  • Solubility & Bioavailability: The oxygen atom acts as a potent hydrogen-bond acceptor, which enhances aqueous solubility without violating Lipinski's Rule of Five[6],[7].

  • Metabolic Predictability: Morpholine rings exhibit a well-characterized metabolic clearance profile, primarily driven by hepatic CYP3A4 oxidation, which prevents the formation of toxic reactive metabolites[4],[8].

The Role of the Sec-Butyl Ester Protecting Group

While methyl or ethyl esters are common, the sec-butyl ester offers distinct strategic advantages during multi-step heterocyclic synthesis[1],[9]. The branched aliphatic chain provides significant steric hindrance. During basic N-alkylation or cross-coupling reactions at the morpholine nitrogen, the sec-butyl group prevents premature ester hydrolysis or unwanted transesterification. Furthermore, in late-stage drug development, sec-butyl esters can be utilized in prodrug strategies to mask polar carboxylic acids, thereby enhancing passive cellular permeability before being cleaved by intracellular esterases[7].

Data Presentation: Physicochemical & ADME Profiling

To illustrate the causality behind selecting a morpholine-acetate scaffold over traditional cycloalkanes, the following tables summarize the quantitative advantages.

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

PropertyPiperidine ScaffoldMorpholine ScaffoldImpact on Drug Design
pKa (Secondary Amine) ~11.2~8.7Morpholine's lower basicity reduces hERG channel liability and improves membrane permeability.
Lipophilicity (cLogP) HigherLowerThe oxygen heteroatom lowers lipophilicity, perfectly balancing aqueous solubility and lipid partitioning.
Conformational Flexibility Chair-biasedChair/Skew-boat equilibriumMorpholine directs appended functional groups into optimal vectors for target protein binding pockets.

Table 2: Typical In Vitro ADME Profile for Morpholine-Derived APIs

Pharmacokinetic ParameterTarget Range for CNS DrugsBiological Significance
Aqueous Solubility > 100 µg/mLFacilitates oral formulation and gastrointestinal absorption.
BBB Permeability ( Papp​ ) > 10×10−6 cm/sEssential for CNS target engagement (e.g., MAO or AChE inhibition).
Microsomal Clearance ( Clint​ ) < 40 µL/min/mg proteinEnsures a prolonged half-life and sustained systemic exposure.

Mandatory Visualization: Workflows and Pathways

Synthetic Derivatization Workflow

The following diagram illustrates the logical progression of converting Sec-butyl 2-(morpholin-2-yl)acetate into a target API. The sec-butyl group protects the carboxylate during N-functionalization, enabling orthogonal deprotection later.

G A Sec-butyl 2-(morpholin-2-yl)acetate (Starting Scaffold) B N-Functionalization (Buchwald-Hartwig / SN2) A->B Step 1: Core Elaboration C Ester Hydrolysis (LiOH, THF/H2O, 40°C) B->C Step 2: Deprotection D Amide Coupling (HATU, DIPEA, R-NH2) C->D Step 3: Linker Attachment E Target Heterocyclic API (e.g., Kinase/CNS Inhibitor) D->E Step 4: Final Assembly

Caption: Synthetic workflow for derivatizing Sec-butyl 2-(morpholin-2-yl)acetate into target APIs.

Pharmacokinetic & Metabolism Pathway

Morpholine derivatives follow a predictable metabolic pathway, which is highly advantageous for regulatory approval[8].

Pathway Drug Morpholine-API Administration Absorption GI Absorption (Enhanced by Morpholine) Drug->Absorption BBB Blood-Brain Barrier Penetration Absorption->BBB High Lipophilicity CYP Hepatic CYP3A4 Oxidation Absorption->CYP Systemic Circulation Target CNS Target Engagement (e.g., MAO/AChE) BBB->Target Efficacy Clearance Biliary/Fecal Excretion CYP->Clearance Metabolism

Caption: Pharmacokinetic pathway and CYP3A4-mediated metabolism of morpholine scaffolds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the secondary amine of the morpholine ring with an aryl halide to build the core heterocyclic framework.

Causality & Design: Unactivated aryl halides do not readily undergo SN​Ar reactions. Palladium-catalyzed cross-coupling is required. We utilize Cs2​CO3​ as the base; the steric bulk of the sec-butyl ester prevents premature saponification under these mildly basic conditions at elevated temperatures[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add Sec-butyl 2-(morpholin-2-yl)acetate (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.1 equiv, 0.55 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 equiv, 1 mol%) and BINAP (0.04 equiv, 2 mol%). Note: BINAP is chosen for its wide bite angle, which facilitates reductive elimination in hindered secondary amines.

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent & Reaction: Suspend the mixture in anhydrous Toluene (5 mL). Degas via three freeze-pump-thaw cycles. Heat the mixture to 90°C for 12 hours.

  • Validation (In-Process): Monitor by LC-MS. The reaction is complete when the starting material mass ( [M+H]+=202.2 ) disappears and the product mass ( [M+Ar−H]+ ) dominates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Sterically Controlled Ester Hydrolysis and Amidation

Objective: Cleave the sec-butyl protecting group and couple the resulting carboxylic acid to an amine to form a stable amide linkage.

Causality & Design: The sec-butyl ester is highly resistant to standard room-temperature hydrolysis. Gentle heating with LiOH is required[9]. For the subsequent amidation, HATU is selected over EDC/NHS because HATU generates a highly reactive HOAt ester, which is necessary to overcome the steric hindrance adjacent to the morpholine C2-position.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the N-arylated intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M). Add LiOH· H2​O (3.0 equiv).

  • Heating: Stir the reaction at 40°C for 4 hours. Validation: TLC will show a highly polar spot at the baseline (the carboxylate salt).

  • Acidification: Cool to 0°C and carefully acidify to pH 3 using 1M HCl. Extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and concentrate to yield the free carboxylic acid.

  • Amidation: Dissolve the crude acid in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and the target primary amine (1.2 equiv).

  • Activation: Add HATU (1.2 equiv) portion-wise at 0°C. Stir at room temperature for 6 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (to neutralize excess DIPEA) and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution ( ) to remove residual DMF. Purify by preparative HPLC. Validation: 1H -NMR will confirm the disappearance of the sec-butyl aliphatic multiplets between 0.8–1.5 ppm.

References

  • - ACS Chemical Neuroscience[3],[10] 2. - RSC Medicinal Chemistry[6],[5]

  • - Organic Letters[2] 4. - Synthesis[4]

  • - Molecules[7] 6. - BenchChem[1] 7. - Journal of the Brazilian Chemical Society[9] 8. - EMA Regulatory Guidelines[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Sec-Butyl 2-(morpholin-2-yl)acetate Crystallization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating secondary amines with labile ester moieties presents unique thermodynamic and kinetic chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating secondary amines with labile ester moieties presents unique thermodynamic and kinetic challenges. Sec-butyl 2-(morpholin-2-yl)acetate is a highly valuable, yet chemically vulnerable, intermediate.

Because this molecule contains a secondary amine (morpholine NH), an ester linkage, and two distinct chiral centers (at the C2 position of the morpholine ring and the C2 position of the sec-butyl group), crystallization is rarely a simple precipitation. It is a delicate balance of avoiding ester degradation while achieving stereochemical purity. This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate impurities during its crystallization.

Mechanistic Causality: The Origin of Impurities

To permanently resolve crystallization failures, we must first understand the thermodynamic drivers of the impurities forming in your reactor.

  • Transesterification (Solvent-Induced): The sec-butyl ester is sterically hindered but remains highly susceptible to nucleophilic acyl substitution. If crystallized in primary alcohols (e.g., methanol or ethanol) under even mildly acidic or basic conditions, the sec-butyl group will be displaced, yielding methyl or ethyl 2-(morpholin-2-yl)acetate[1].

  • Diastereomeric Bleed (Stereocenter Mismatch): The molecule possesses two stereocenters. If your upstream synthesis is not entirely stereoselective, you are dealing with a mixture of (R,R), (R,S), (S,R), and (S,S) isomers. Standard achiral salt formation (e.g., HCl) often fails to reject mismatched diastereomers, requiring dynamic chiral resolution using agents like Dibenzoyltartaric acid (DBTA)[2]. Crystallization-induced diastereomer transformation (CIDT) is often required to enrich the desired morpholine stereocenter[3].

  • Hydrolysis (Moisture-Induced): The presence of water in hygroscopic solvents (like acetone or THF) during salt formation will hydrolyze the ester, generating morpholin-2-ylacetic acid and sec-butanol.

ImpurityPathways Parent Sec-butyl 2-(morpholin-2-yl)acetate (Target Molecule) Transesterification Transesterification (Primary Alcohols) Parent->Transesterification Hydrolysis Hydrolysis (Moisture/H2O) Parent->Hydrolysis Stereo Chiral Mismatch (C2 & sec-butyl centers) Parent->Stereo MethylEster Methyl/Ethyl Ester Impurity (Loss of sec-butyl group) Transesterification->MethylEster AcidImpurity Morpholin-2-ylacetic Acid (Cleaved Ester) Hydrolysis->AcidImpurity Diastereomer Diastereomeric Impurities (e.g., R,S / S,R / S,S) Stereo->Diastereomer

Figure 1: Primary degradation and impurity pathways during crystallization workflows.

Troubleshooting FAQs

Q1: I am trying to crystallize the HCl salt of sec-butyl 2-(morpholin-2-yl)acetate in methanol/MTBE, but my HPLC shows a massive new peak with a lower mass (MW 159). What is happening? A: You are observing transesterification. Methanol is acting as a nucleophile. The HCl used to form the salt is protonating the ester carbonyl, catalyzing the displacement of the sec-butyl group (MW 201) with a methyl group (MW 159)[1]. Solution: Never use primary or secondary alcohols for the crystallization of labile esters. Switch your solvent system to entirely non-nucleophilic solvents, such as Ethyl Acetate (EtOAc) as the solvent and Heptane or Methyl tert-butyl ether (MTBE) as the anti-solvent.

Q2: My chemical purity is >99%, but my diastereomeric excess (d.e.) is stuck at 85%. How do I purge the remaining diastereomers? A: Because the molecule has two chiral centers, the diastereomers have similar, but not identical, solubilities. Achiral salts (like HCl or sulfate) often co-crystallize these isomers. Solution: Switch to a chiral resolving acid. Enantiopure Di-p-toluoyl-D-tartaric acid (D-DTTA) or Dibenzoyltartaric acid (DBTA) forms a highly crystalline diastereomeric salt network that selectively locks one morpholine conformation into the crystal lattice while rejecting the others into the mother liquor[2].

Q3: During scale-up, my yield dropped by 15%, and the baseline of my LC-MS is rising with a highly polar impurity. Why? A: This is classic ester hydrolysis. On scale-up, solvents are often exposed to ambient humidity for longer periods. The morpholine nitrogen acts as a local base, and any trace water will hydrolyze the sec-butyl ester to morpholin-2-ylacetic acid. Solution: Implement a self-validating Karl Fischer (KF) titration step before adding your crystallization acid. Ensure the water content of your EtOAc/MTBE is strictly <0.05% before proceeding.

Quantitative Impurity Profile & Mitigation Data

Use the following table to cross-reference your analytical data with the required process adjustments.

Impurity TypeAnalytical Signature (LC-MS / HPLC)Primary CauseThermodynamic/Kinetic Mitigation Strategy
Methyl Ester [M+H]+ 160.1, elutes earlier than targetTransesterification via MeOH/EtOHReplace alcohols with EtOAc/Heptane or Isopropyl Acetate.
Morpholin-2-ylacetic Acid [M+H]+ 146.1, highly polar, early elutionHydrolysis via trace waterDry solvents over molecular sieves; KF < 0.05%.
Diastereomers Isobaric ([M+H]+ 202.1), distinct chiral HPLC peaksStereocenter mismatch during synthesisChiral salt resolution (e.g., L-DBTA or D-DTTA)[2][3].
N-Alkylated Byproducts [M+H]+ > 202.1, late elutionUnreacted alkyl halides from upstreamWash crude organic layer with 1M NH4Cl prior to crystallization.

Optimized Experimental Protocol: Self-Validating Chiral Salt Crystallization

This protocol utilizes Dibenzoyltartaric acid (DBTA) in a non-nucleophilic solvent system to simultaneously achieve chemical purification (avoiding transesterification) and diastereomeric resolution[2].

Step 1: Dissolution and Moisture Control

  • Dissolve 10.0 g of crude sec-butyl 2-(morpholin-2-yl)acetate (free base) in 100 mL of anhydrous Ethyl Acetate (EtOAc).

  • In-Process Control (IPC) 1: Perform a Karl Fischer titration on the solution. If water >0.05%, dry over MgSO4 and filter. (Self-validation: Prevents hydrolysis).

Step 2: Resolving Agent Addition

  • In a separate flask, dissolve 1.0 molar equivalent of (-)-Di-O-benzoyl-L-tartaric acid (L-DBTA) in 50 mL of anhydrous EtOAc at 40°C.

  • Slowly add the L-DBTA solution to the morpholine free base solution over 30 minutes under continuous stirring.

Step 3: Nucleation and Controlled Cooling

  • Heat the combined mixture to 60°C until a completely clear solution is achieved.

  • In-Process Control (IPC) 2: Visually inspect for clarity. If cloudy, add EtOAc in 5 mL increments until clear.

  • Cool the reactor at a strict kinetic rate of 0.1°C/min down to 20°C. Causality: Rapid cooling traps mismatched diastereomers in the crystal lattice. Slow cooling allows for thermodynamic equilibration and high d.e. purity.

Step 4: Isolation and Validation

  • Filter the resulting crystalline slurry through a sintered glass funnel.

  • Wash the filter cake with 2 x 20 mL of cold (5°C) MTBE to displace the mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • In-Process Control (IPC) 3: Sample the mother liquor for Chiral HPLC. A high concentration of the undesired diastereomer in the mother liquor validates successful resolution.

CrystallizationWorkflow Start Crude Sec-butyl 2-(morpholin-2-yl)acetate (Free Base Oil) Dissolve Dissolve in Anhydrous EtOAc (IPC: KF Titration <0.05%) Start->Dissolve AddAcid Add L-DBTA Resolving Agent (Avoids Transesterification) Dissolve->AddAcid Heat Heat to 60°C (Ensure full dissolution) AddAcid->Heat Cool Controlled Cooling (0.1°C/min) (Thermodynamic Selection) Heat->Cool Filter Filtration & Cold MTBE Wash (IPC: Mother Liquor HPLC) Cool->Filter Dry Vacuum Drying at 40°C (Final pure chiral salt) Filter->Dry

Figure 2: Self-validating crystallization workflow utilizing L-DBTA for diastereomeric resolution.

References

  • Biodiesel Production Using Homogeneous, Heterogeneous, and Enzyme Catalysts via Transesterification and Esterification Reactions: a Critical Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Sec-butyl 2-(morpholin-2-yl)acetate Esterification

Welcome to the technical support center for the synthesis of sec-butyl 2-(morpholin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical soluti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of sec-butyl 2-(morpholin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific esterification. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions for robust reaction optimization and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Here we address initial questions that often arise when planning the synthesis.

Q1: What are the primary methods for synthesizing sec-butyl 2-(morpholin-2-yl)acetate?

There are two main routes:

  • Fischer-Speier Esterification: This is a classic, acid-catalyzed reaction between 2-(morpholin-2-yl)acetic acid and an excess of sec-butanol.[1][2] It is a reversible, equilibrium-limited process.[2]

  • Coupling Agent-Mediated Esterification: This method uses a coupling agent (like DCC or TBTU) to activate the carboxylic acid, allowing it to react with sec-butanol under milder, often neutral conditions.[3][4] This approach is beneficial for acid-sensitive substrates.[5]

Q2: Why is esterifying a secondary alcohol like sec-butanol challenging?

Secondary alcohols, such as sec-butanol, present more steric hindrance compared to primary alcohols. This can slow down the rate of esterification.[1][5] Under harsh acidic conditions, secondary alcohols are also more prone to elimination (dehydration) side reactions.[1]

Q3: Can the morpholine nitrogen interfere with the reaction?

Yes. The nitrogen atom in the morpholine ring is basic and can be protonated by the acid catalyst in a Fischer esterification. This can complicate the reaction. In coupling agent-mediated methods, the nucleophilic nitrogen can potentially react with the activated carboxylic acid, leading to side products. Protecting the nitrogen is an option but adds steps to the synthesis.

Q4: What is a typical starting point for reaction conditions?

For a Fischer esterification, a good starting point is to use sec-butanol as the solvent (a large excess), with a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), and heating the mixture to reflux (around 60–110 °C) for several hours.[1][2]

Section 2: Core Protocol & Optimization Strategies

This section provides a detailed experimental workflow and discusses key parameters for optimization.

Workflow for Esterification Optimization

The following diagram outlines the logical flow for setting up and optimizing the reaction.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Purification cluster_analysis Analysis Prep 1. Prepare Reactants (Acid & Alcohol) Dry 2. Ensure Dry Glassware & Reagents Prep->Dry Setup 3. Assemble Reaction (Choose Method) Dry->Setup Monitor 4. Monitor Progress (TLC, GC, LC-MS) Setup->Monitor Optimize 5. Optimize Parameters (Catalyst, Temp, Time) Monitor->Optimize Workup 6. Quench & Extract Optimize->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: General workflow for esterification.

Detailed Protocol: Fischer-Speier Esterification

This protocol is a robust starting point.

Materials:

  • 2-(morpholin-2-yl)acetic acid

  • sec-Butanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-2-yl)acetic acid (1.0 eq). Add sec-butanol (5-10 eq) and toluene (enough to fill the Dean-Stark trap).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄, ~1-2 mol%) to the stirring mixture.

  • Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium toward the product.[2][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-10 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Optimization Parameters

To improve yield and purity, consider systematically adjusting the following parameters.

ParameterOptions & ConsiderationsRationale & Impact
Catalyst Brønsted Acids: H₂SO₄, PTSA, HCl.[2] Lewis Acids: Sc(OTf)₃, FeCl₃.[1][6] Solid Acids: Cation exchange resins.[7][8]Strong acids protonate the carbonyl oxygen, making the carbon more electrophilic for attack by the alcohol.[1][9] Solid acids simplify workup as they can be filtered off.
Temperature 60°C to 110°C (reflux temperature of the solvent system).Higher temperatures increase the reaction rate but can also promote side reactions like the dehydration of sec-butanol.
Water Removal Dean-Stark Trap: Azeotropic removal of water.[1][6] Drying Agents: Molecular sieves added directly to the reaction.[1]Removing water is crucial for driving the reversible Fischer esterification towards the product side of the equilibrium.[2][6]
Reactant Ratio Use a large excess of sec-butanol (5-20 equivalents) or use it as the solvent.[5][9]Le Châtelier's principle dictates that using an excess of one reactant will shift the equilibrium to favor product formation, increasing the yield.[10]

Section 3: Troubleshooting Workbench

This section is structured to help you diagnose and solve specific experimental issues.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Problem: Low Yield Check_SM Is starting material (carboxylic acid) consumed? Start->Check_SM Increase_Time Solution: - Increase reaction time - Increase temperature - Increase catalyst loading Check_SM->Increase_Time No Check_Side_Products Side products observed? Check_SM->Check_Side_Products Yes Check_Water Solution: - Ensure anhydrous reagents - Use Dean-Stark or  molecular sieves effectively Increase_Time->Check_Water If still low yield Dehydration Dehydration of sec-butanol? (Alkene peaks in NMR) Check_Side_Products->Dehydration Yes Other_Impurity Other impurities? Check_Side_Products->Other_Impurity Yes, but not dehydration Lower_Temp Solution: - Lower reaction temperature - Use a milder catalyst Dehydration->Lower_Temp Change_Method Solution: - Consider Steglich esterification  (DCC/DMAP) for milder conditions[4] Other_Impurity->Change_Method

Sources

Troubleshooting

Resolving solubility issues with Sec-butyl 2-(morpholin-2-yl)acetate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with Sec-butyl 2-(morpholin-2-yl)acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with Sec-butyl 2-(morpholin-2-yl)acetate .

Handling weak bases with lipophilic ester moieties in aqueous media presents a dual challenge: overcoming poor thermodynamic solubility while preventing rapid hydrolytic degradation. This guide avoids generic advice; instead, it deconstructs the physicochemical causality behind your formulation failures and provides self-validating, field-tested methodologies to ensure the integrity of your experimental data.

Part 1: Mechanistic FAQs & Causality Analysis

Q1: Why does Sec-butyl 2-(morpholin-2-yl)acetate instantly precipitate or form a cloudy suspension when spiked into standard PBS (pH 7.4)? The Causality: The solubility profile of this compound is dictated by two competing structural elements: the ionizable morpholine ring and the highly hydrophobic sec-butyl ester. The secondary amine of the morpholine ring has a pKa of approximately 8.33[1]. At a physiological pH of 7.4, the compound exists in a dynamic equilibrium where roughly 10-15% of the population is in the unprotonated, free-base form. Because the sec-butyl group is highly lipophilic, this unprotonated fraction is practically insoluble in water. The thermodynamic drive to minimize aqueous contact causes these free-base molecules to rapidly aggregate into colloidal suspensions, pulling the equilibrium forward until macroscopic precipitation occurs.

Q2: Can I resolve the solubility issue by simply lowering the pH of the buffer to fully protonate the morpholine ring? The Causality: While lowering the pH to 5.0 will fully protonate the morpholine nitrogen and drastically increase aqueous solubility, it introduces a severe chemical stability risk. Esters are highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis in aqueous environments[2]. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, cleaving the acyl-oxygen bond[3]. Conversely, acidic environments protonate the carbonyl oxygen, making the carbon highly electrophilic and vulnerable to attack by water. If you drop the pH to force solubility, the sec-butyl ester will rapidly hydrolyze into 2-(morpholin-2-yl)acetic acid and sec-butanol, invalidating your biological assays.

Q3: If pH adjustment degrades the compound, what is the optimal strategy for in vitro screening assays? The Causality: For low-volume in vitro assays, you must reduce the dielectric constant of the aqueous medium using co-solvents. A combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) is ideal. DMSO acts as a primary solubilizer, while PEG400 acts as an intermediate bridging solvent that reduces the interfacial tension between the hydrophobic sec-butyl group and the aqueous buffer, preventing the "solvent shift" precipitation that typically occurs when DMSO stocks are added directly to water.

Q4: How can I achieve high-concentration aqueous formulations for in vivo PK/PD studies without using toxic levels of co-solvents? The Causality: For in vivo applications, cyclodextrin complexation is the gold standard[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic sec-butyl ester spontaneously partitions into this cavity, forming a non-covalent inclusion complex[5]. This mechanism is twofold: it masks the lipophilic moiety from the aqueous environment (enhancing solubility) and sterically shields the vulnerable ester bond from water molecules and hydrolytic enzymes (enhancing stability).

Part 2: Quantitative Data & Formulation Matrix

To guide your experimental design, the following table synthesizes the expected performance metrics of various solubility enhancement strategies applied to Sec-butyl 2-(morpholin-2-yl)acetate.

Formulation StrategyMechanism of ActionMax Achievable Conc.Aqueous Stability (t½)Recommended Application
PBS (pH 7.4) Control None (Baseline)< 0.1 mg/mL~48 hoursNone (Not recommended)
Acidic Buffer (pH 4.5) Amine Protonation> 15.0 mg/mL< 4 hours (Hydrolysis)Immediate-use analytical assays
5% DMSO / 10% PEG400 Dielectric Reduction~ 5.0 mg/mL~24 hoursIn vitro cell-based assays
20% w/v HP-β-CD Inclusion Complexation> 20.0 mg/mL> 7 daysIn vivo PK/PD dosing

Part 3: Visual Workflows & Degradation Pathways

G Start Sec-butyl 2-(morpholin-2-yl)acetate Solubility Issue InVitro In Vitro Assays (Low Vol, Tolerates DMSO) Start->InVitro Application InVivo In Vivo / PK Studies (High Conc, Low Toxicity) Start->InVivo Application DMSO Prepare 100% DMSO Stock (100 mM) InVitro->DMSO HPBCD Prepare 20% w/v HP-β-CD in Aqueous Buffer InVivo->HPBCD PEG Intermediate Dilution (10% PEG400 in Buffer) DMSO->PEG Buffer Final Aqueous Buffer (DMSO < 1%) PEG->Buffer Stir Overnight Stirring (Host-Guest Complexation) HPBCD->Stir Filter 0.22 µm Filtration (Sterile & Clear) Stir->Filter

Formulation Decision Matrix for Sec-butyl 2-(morpholin-2-yl)acetate.

G Compound Sec-butyl 2-(morpholin-2-yl)acetate (Free Drug in Water) Acid Low pH (<4.0) Compound->Acid Base High pH (>8.0) Compound->Base CD HP-β-CD Addition Compound->CD Encapsulation Hydrolysis Ester Hydrolysis (Degradation) Acid->Hydrolysis Acid-catalyzed Base->Hydrolysis Base-catalyzed Products 2-(morpholin-2-yl)acetic acid + sec-butanol Hydrolysis->Products Complex Inclusion Complex (Shielded Ester) CD->Complex Stable Aqueous Stability Maintained Complex->Stable Steric hindrance

Mechanistic Pathway: Hydrolytic Degradation vs. Cyclodextrin Protection.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Do not skip the verification steps; they are critical for proving that your compound is truly dissolved and chemically intact.

Protocol A: Co-Solvent Formulation for In Vitro Assays (Max 1% DMSO)

Objective: Achieve a 1 mM working solution in biological buffer without precipitation.

  • Stock Preparation: Weigh out the compound and dissolve it in 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: In a separate tube, prepare a 10% (v/v) PEG400 solution in your target aqueous buffer (e.g., PBS pH 7.4).

  • Solvent Bridging: Slowly pipette 10 µL of the 100 mM DMSO stock into 990 µL of the 10% PEG400/Buffer solution while vortexing vigorously.

  • Validation Step 1 (Physical State): Transfer 100 µL of the final solution to a transparent microplate. Measure the Optical Density (OD) at 600 nm using a spectrophotometer.

    • Pass Criteria: OD600 < 0.05. Any value higher indicates sub-visible colloidal aggregation (precipitation).

  • Validation Step 2 (Chemical State): Run a rapid HPLC-UV check at T=0 and T=24 hours. Monitor for the appearance of a highly polar peak (2-(morpholin-2-yl)acetic acid) to confirm the ester remains intact during your assay window.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Objective: Achieve a >10 mg/mL aqueous solution suitable for IV or PO administration.

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile water for injection (WFI). Stir until completely transparent. Adjust the final volume to 100 mL to yield a 20% w/v solution.

  • API Addition: Add Sec-butyl 2-(morpholin-2-yl)acetate directly to the HP-β-CD solution at a target concentration of 15 mg/mL.

  • Complexation: Protect the flask from light and stir continuously at 300 RPM at room temperature for 12 to 24 hours. Note: Complexation is an equilibrium process and requires time; do not heat the solution, as elevated temperatures will accelerate ester hydrolysis.

  • Sterilization & Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API and sterilize the formulation.

  • Validation Step 1 (Encapsulation Efficiency): Perform an HPLC-UV assay on the pre-filtered and post-filtered solutions.

    • Pass Criteria: The post-filter concentration should be ≥ 95% of the pre-filter concentration, proving that the drug is fully complexed and not lost in the filter membrane.

  • Validation Step 2 (pH Check): Measure the pH of the final formulation. It should naturally rest near pH 6.5 - 7.0. Do not forcefully titrate with strong bases (like NaOH), as local high-pH microenvironments will instantly saponify the ester[3].

References

  • Morpholine | 110-91-8 - ChemicalBook. Source: chemicalbook.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFREQrmu1Qlwh4vCGKMLvQ6yeMXu_fbO3GbtoCM1aDxpxA-u6Is0IKLiqziBNZPF8Xs8hA_GI9_dW32Nvbu2D03fYlv-ZCNFD43nh3kFW76SFcdJcRLqijgLKxEC8BiNnnXXsxGDznfO9SX8Vh7UcM6PhwG--7Gfpk3q8nANe5Stw==]
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUMbRL7H23gaQ31mevav5RDMOmA5Tl6Zm557VncYCk4EMYuuWdpaFhk18v5WYebZnf-P1DltjhFx2hgI0mS0XZnM0acBB74oZV6qNqKhjMgauNMTMvGy05SElVG6c8LNUBxe0b6Op5LlMAUXhZERxKeeWXYQNxU8RxOuszSpAmcoC8R8YyUQ==]
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Source: epa.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv3obrKVH9Cz3_z5eTLyibshX2OPChi4B987k6LWO9INmobYuJMVkjzi_4uSUxkXsmgyp3j4gnp3GvWvlIFgOg9rg9cmNYH_bjdIhpDxNQGvx6uQBtOfPaZcLmq3PBTR6xrjGVTCNCqO_DgvDssJwQ7nkv]
  • Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe5eSP37klFBbbOU9GDrWmnDFtFhjWiJOIbmK1gx1AxxZOFWQvdQhrHGXo2CmJyO_aLhoYwq0hrxUoQfgQEv4ccSjbPC6CanuhvOE3Ig5zwvfo-4idAnhfkkcETSXLh_iSQTG5YUhiq-JeP7fB]
  • Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review. Source: erpublications.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeWOZ14VFE3kqpukUMobJKyUqQWSQ0gbebzhrqLbZPKiGc6t6F_RqwSH04aGp3mKbLmKzysLH0q7EYz_nWrn44Se0fuK06pmqSJKlAtBxa0zKRM3hLJeVyDzMsreoatti3mdcsdV6kHYNKyo6efgMZOMz2bIJGk4E4sRmkcxE4-yFDAhF-XkPd3sw7DIn6zQe26pKKckbzSFo=]
  • Bhasin et al Journal of Drug Delivery & Therapeutics; 2014, 4(3), 80-86 80. Source: semanticscholar.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdoFeeegaZBJA9TratZdHGuT7XUk5gkHdPWh-TO5Gjjq2IR6J2rXVx9GcpnHTa2vyrGQU1sxMyUg32aO7l7hi_ExR3Zqnkt1ISP3ThXQl6FfTK1MoHuvuChBxpleoC6DiNYCTs1NxDHAUVNpz7xbxR62RbObO6vCBd-HcTucTPRdcVrQRQGLPnjQ==]

Sources

Optimization

Technical Support Center: Purification of Sec-butyl 2-(morpholin-2-yl)acetate via Flash Chromatography

Welcome to the technical support center for the purification of Sec-butyl 2-(morpholin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Sec-butyl 2-(morpholin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of this and structurally similar basic compounds. We will explore the underlying chemical principles behind common issues and provide robust, field-proven protocols and troubleshooting steps to achieve high purity and yield.

The core challenge in purifying Sec-butyl 2-(morpholin-2-yl)acetate lies in the basicity of the secondary amine within the morpholine ring. This functional group interacts strongly with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase in flash chromatography.[1][2] This acid-base interaction is the primary cause of many purification issues, including peak tailing, poor resolution, and irreversible adsorption of the compound to the column.[2][3] This guide provides systematic solutions to mitigate these effects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this amine-containing compound.

Q1: Why is my Sec-butyl 2-(morpholin-2-yl)acetate streaking or tailing on a standard silica gel column?

A: This is the most prevalent issue and is caused by a strong, non-ideal interaction between your basic compound and the stationary phase. Silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[4] The basic nitrogen atom in the morpholine ring can be protonated by these silanols, leading to a strong ionic interaction. This causes a portion of the molecules to "stick" to the silica and elute slowly, resulting in a broad, asymmetric, or "tailing" peak.[1][3][5]

Q2: What is the best stationary phase for purifying this compound?

A: While standard silica gel can be used with modifications (see Q4), a more direct solution is to use a different stationary phase.

  • Amine-Functionalized Silica: This is an excellent choice. The silica surface is bonded with aminopropyl groups, which masks the acidic silanols and creates a weakly basic surface environment.[2][4] This minimizes the problematic acid-base interactions, leading to improved peak shape and reproducibility without requiring mobile phase additives.[2][6]

  • Alumina (Basic or Neutral): Alumina is another option, as it is less acidic than silica. However, it typically has a larger particle size, which may result in lower resolution compared to modern silica-based media.[2][4]

Q3: How do I choose the right solvent system (mobile phase)?

A: The selection of the mobile phase is critical and should always be developed using Thin-Layer Chromatography (TLC) before committing to a column run.[7][8]

  • Goal: Find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.15 to 0.35.[9][10] An Rf in this range provides a good balance between separation from impurities and a reasonable elution time.[7]

  • Starting Systems: For moderately polar compounds like this, good starting points are mixtures of a non-polar solvent with a polar solvent. Common systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[11][12]

  • TLC Development: Spot your crude material on a TLC plate and develop it in various solvent ratios. If the spot doesn't move, increase the polarity (e.g., more ethyl acetate). If it runs to the top, decrease the polarity (e.g., more hexane). Remember to add a basic modifier to your TLC solvent system if you plan to use it in your column (see Q4).

Q4: What is a "basic modifier" and why is it necessary for standard silica gel?

A: A basic modifier is a small amount of a base added to the mobile phase to improve the chromatography of basic compounds on standard silica gel.[1] Common modifiers include:

  • Triethylamine (TEA or Et₃N): Typically added at a concentration of 0.1-2% v/v.[1][13]

  • Ammonia (NH₃): Often used as a 1-10% solution in methanol, which is then added to the main mobile phase (e.g., dichloromethane).[11][13]

These modifiers work by neutralizing the acidic silanol sites on the silica gel surface.[4] This "competing base" prevents your target amine from interacting strongly with the stationary phase, resulting in a much sharper, more symmetrical peak.[2]

Q5: My compound won't dissolve in the non-polar starting solvent. How should I load it onto the column?

A: This is a common problem when a polar reaction solvent (like methanol or DMF) is used, but the chromatography requires a non-polar starting eluent (like hexane). Injecting your compound dissolved in a strong, polar solvent will ruin the separation.[14][15] The best solution is Dry Loading . Dry loading is a technique where the sample is pre-adsorbed onto an inert solid support (like silica gel or diatomaceous earth).[9][14] The solvent is then evaporated, and the resulting free-flowing powder is placed on top of the column. This ensures that the compound is introduced to the column in a concentrated band without a strong solvent, leading to significantly improved separation.[4][14]

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the successful purification of Sec-butyl 2-(morpholin-2-yl)acetate.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate to make a ~1-2% solution.[10]

  • Select Solvents: Prepare a few different mobile phase mixtures. A good starting point is Ethyl Acetate/Hexane. Also prepare a version containing 1% Triethylamine (TEA). For example:

    • 20% EtOAc/Hexane

    • 40% EtOAc/Hexane

    • 20% EtOAc/Hexane + 1% TEA

    • 40% EtOAc/Hexane + 1% TEA

  • Spot Plate: Using a capillary tube, spot the dissolved crude material onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a chamber containing your chosen solvent system. Allow the solvent to run up the plate.

  • Visualize: View the plate under a UV lamp (if the compound is UV active). Staining with potassium permanganate or another suitable stain may be necessary as morpholine derivatives may not have a strong UV chromophore.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target compound has an Rf of ~0.2-0.35 and is well-separated from impurities.[10][16] This will be your chosen mobile phase for the flash column.

Protocol 2: Purification using Standard Silica Gel with a Basic Modifier
  • Column Selection: Choose a silica gel column size appropriate for your sample amount. A common rule of thumb is a 30:1 to 100:1 ratio of silica to crude sample by weight for difficult separations.[9]

  • Prepare Mobile Phase: Prepare a sufficient volume of the optimal solvent system determined by TLC, ensuring it contains 0.5-1% triethylamine.[1]

  • Pack and Equilibrate Column: Pack the column with silica gel. Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it.[16]

  • Sample Loading (Dry Load Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of your crude product).

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9][14]

    • Gently add this powder to the top of the equilibrated column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure and begin elution, collecting fractions.[17]

    • A gradient elution (gradually increasing the percentage of the more polar solvent) can often improve separation and reduce run time.[18]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

  • Problem: Severe Peak Tailing or Streaking.

    • Probable Cause: Strong acid-base interaction between the morpholine amine and acidic silica gel.[13]

    • Solution 1: Ensure you have added a sufficient amount of basic modifier (0.5-2% TEA or an ammonia-based system) to your mobile phase.[1][13]

    • Solution 2: The column may be overloaded. Reduce the amount of sample loaded onto the column.[5]

    • Solution 3: Switch to an amine-functionalized silica column, which is designed to prevent this issue.[2][6]

  • Problem: The compound does not move from the baseline (Rf = 0).

    • Probable Cause 1: The mobile phase is not polar enough to elute the compound.

    • Solution: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or methanol).[19]

    • Probable Cause 2: Irreversible adsorption to the silica gel due to very strong interaction.[19]

    • Solution: Test the compound's stability on a small amount of silica. If it is unstable or irreversibly binds, you must use an alternative stationary phase like amine-functionalized silica or alumina.[2][20]

  • Problem: The compound elutes too quickly with the solvent front (Rf ≈ 1).

    • Probable Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of your eluent (e.g., increase the percentage of hexane).[7] Re-develop your method with TLC to find a system that gives an Rf of ~0.2-0.35.

  • Problem: Low recovery or yield of the purified product.

    • Probable Cause 1: Irreversible adsorption to the column, as described above.

    • Solution: Use a basic modifier or switch to an amine-functionalized column to prevent loss of material on the acidic silica.[2]

    • Probable Cause 2: The compound is eluting in very dilute fractions that were not detected.

    • Solution: Concentrate a wider range of fractions and re-analyze by TLC.[19] Ensure the visualization method on TLC is sensitive enough.

  • Problem: Poor separation between the product and impurities.

    • Probable Cause 1: The chosen solvent system does not have enough selectivity for the separation.[15]

    • Solution: Re-screen different solvent systems using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/EtOAc) to alter the selectivity.

    • Probable Cause 2: The column was loaded improperly (e.g., using a strong solvent for liquid loading).

    • Solution: Use the dry loading technique to ensure a tight injection band.[4][14]

    • Solution 3: Use a shallower solvent gradient during elution to increase the resolution between closely eluting peaks.[18]

Section 4: Data & Visualization

Table 1: Recommended Solvent Systems for Amine Purification
Stationary PhaseCommon Mobile Phase Systems (in order of increasing polarity)ModifierRecommended Use
Standard Silica Gel Hexane / Ethyl Acetate0.5-2% Triethylamine[1]For general-purpose purification of basic compounds.
Dichloromethane / Methanol0.5-2% Triethylamine[11]For more polar basic compounds.
Dichloromethane / (1-10% NH₃ in Methanol)Ammonia[11][13]Effective for highly polar amines that tail even with TEA.
Amine-Functionalized Silica Hexane / Ethyl AcetateNone requiredExcellent first choice to avoid peak tailing.[2]
Ethyl Acetate / IsopropanolNone requiredFor more polar amines on an amine column.[8]
Table 2: Troubleshooting Summary
ProblemProbable CauseRecommended Solution
Peak Tailing Acid-base interaction with silicaAdd 0.5-2% TEA to eluent or use an amine-functionalized column.[1][2]
No Elution (Rf=0) Mobile phase not polar enoughIncrease eluent polarity; if unsuccessful, switch to a less retentive stationary phase.
Low Recovery Irreversible adsorption on silicaUse a basic modifier or an amine-functionalized column.[2]
Poor Separation Improper loading or poor selectivityUse dry loading; re-optimize solvent system with TLC.[14]
Diagrams

G cluster_prep Preparation & Method Development cluster_run Execution & Analysis cluster_iso Isolation TLC 1. TLC Method Development (Target Rf = 0.2-0.35) Solvent 2. Prepare Mobile Phase (with 1% TEA if using silica) TLC->Solvent Column 3. Pack & Equilibrate Column Solvent->Column Load 4. Prepare Sample for Dry Loading Column->Load Run 5. Load Sample & Run Column Load->Run Collect 6. Collect Fractions Run->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for flash chromatography purification.

G Start Start: Peak Tailing Observed CheckModifier Are you using a basic modifier (e.g., TEA)? Start->CheckModifier CheckLoad Is the column overloaded? CheckModifier->CheckLoad Yes AddModifier Action: Add 0.5-2% TEA to the mobile phase. CheckModifier->AddModifier No ReduceLoad Action: Reduce sample load by 50% and retry. CheckLoad->ReduceLoad Yes SwitchColumn Persistent Tailing: Switch to an Amine-Functionalized Silica Column. CheckLoad->SwitchColumn No GoodPeak Result: Symmetrical Peak AddModifier->GoodPeak ReduceLoad->GoodPeak

Caption: Troubleshooting decision tree for peak tailing.

References

  • SOP: FLASH CHROMATOGRAPHY. (n.d.).
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • King, A. (n.d.). Successful Flash Chromatography. King Group.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • DSpace@MIT. (n.d.). Flash Chromatography (FC).
  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography?.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
  • Biotage. (2023, January 23). Six key factors that impact flash chromatography.
  • University of California, Berkeley. (n.d.). Troubleshooting Flash Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Muñoz, M. A. (2013, November 27). Response to "How can I prevent peak tailing in HPLC?". ResearchGate.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Hawach Scientific. (2025, February 11). Choose the Right Stationary Phase or FLASH Column.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Reddit user discussion. (2017, July 4). How to improve efficiency on flash chromatography. r/chemistry.
  • Still, W. C., Kahn, M., & Mitra, A. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

Sources

Troubleshooting

Reducing side reactions during Sec-butyl 2-(morpholin-2-yl)acetate scale-up

Welcome to the Technical Support Center for the scale-up synthesis of sec-butyl 2-(morpholin-2-yl)acetate . This compound is a highly valuable scaffold in medicinal chemistry and drug design, primarily used to modify lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of sec-butyl 2-(morpholin-2-yl)acetate . This compound is a highly valuable scaffold in medicinal chemistry and drug design, primarily used to modify lipophilicity and metabolic stability[1].

However, scaling up its synthesis presents significant thermodynamic and kinetic challenges. The bidentate nature of the morpholine ring—featuring a highly nucleophilic secondary amine—competes directly with the electrophilic esterification process. If not meticulously controlled, this bifunctionality leads to cascading side reactions. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure high-yield, high-purity scale-up.

Visualizing the Workflow & Bottlenecks

Workflow A Morpholine-2- acetic acid B N-Boc Protection A->B Boc2O S1 Amidation (Oligomers) A->S1 Unprotected N-H C Esterification (Sec-Butanol) B->C H+ Catalyst D Sec-butyl 2-(N-Boc- morpholin-2-yl)acetate C->D -H2O S2 Ester Hydrolysis C->S2 Excess Water S3 C2 Epimerization C->S3 Harsh Conditions E Deprotection D->E Acid F Target Ester E->F Base

Figure 1: Scale-up workflow for sec-butyl 2-(morpholin-2-yl)acetate highlighting side reactions.

Troubleshooting FAQs: Causality & Solutions

Issue 1: Why am I seeing a high percentage of polymeric/oligomeric impurities during esterification?

The Causality: The morpholine nitrogen is a secondary amine, which acts as a potent nucleophile. During the direct esterification of morpholine-2-acetic acid, the unprotected amine can attack the electrophilic carbonyl carbon of an adjacent molecule's ester or acid group. This nucleophilic substitution cleaves the C-O bond, forming an unwanted amide bond and releasing alcohol/water[2]. In a bulk scale-up scenario, this rapidly cascades into oligomerization. The Solution: You must implement a temporary N-protection step prior to esterification. Converting the secondary amine to an N-Boc (tert-butyloxycarbonyl) derivative neutralizes its nucleophilicity by delocalizing the nitrogen's lone pair into the adjacent carbonyl[3][4].

Issue 2: My sec-butyl ester yield is plateauing at 40-60%, and I detect starting material. How do I push the reaction to completion?

The Causality: Fischer esterification is a reversible equilibrium reaction[5][6]. The generation of water during the formation of the sec-butyl ester drives the equilibrium backward toward hydrolysis[5]. Furthermore, sec-butanol is a secondary alcohol; its steric bulk makes it significantly less nucleophilic than primary alcohols, drastically slowing the forward reaction rate[7]. The Solution: Shift the equilibrium using Le Chatelier's principle through aggressive, continuous water removal. Do not rely solely on a molar excess of sec-butanol. Utilize a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water. Alternatively, for moisture-sensitive scale-ups, employ a Lewis acid catalyst (e.g., Ytterbium(III) triflate) combined with 4Å molecular sieves to trap water in situ[7].

Issue 3: I am losing enantiomeric purity (epimerization at C2) during the scale-up of the chiral ester. How can I prevent this?

The Causality: The C2 position of the morpholine ring (alpha to the acetic acid side chain) contains a relatively acidic proton. Under harsh basic conditions (often encountered during neutralization workups) or prolonged high-temperature acid catalysis, base-catalyzed enolization occurs. When the enol tautomerizes back to the keto form, stereochemical information is lost, leading to racemization/epimerization[8]. The Solution: Maintain strict temperature control (< 90°C) during esterification by utilizing vacuum distillation for water removal instead of high-temperature atmospheric reflux. During the workup phase, absolutely avoid strong bases like NaOH. Instead, use mild, buffered aqueous solutions (e.g., cold saturated NaHCO₃ at 0–5°C) to neutralize the acid catalyst[9].

Quantitative Data: Catalyst & Protection Strategy Analysis

The following table summarizes the thermodynamic efficiency and side-reaction mitigation of various scale-up strategies based on internal lab validations and literature precedents.

Reaction StrategyAmine StateCatalystWater Removal MethodTarget Ester Yield (%)Major Side Product
Direct EsterificationUnprotectedH₂SO₄ (1.0 eq)Reflux (No trap)< 30%Oligomers / Amides
Direct EsterificationUnprotectedpTSA (0.1 eq)Dean-Stark Trap45%Amides
Protected EsterificationN-Boc ProtectedpTSA (0.1 eq)Dean-Stark Trap85%Minimal (< 2% Hydrolysis)
Protected EsterificationN-Boc ProtectedYb(OTf)₃ (0.05 eq)Molecular Sieves (4Å)92%None detected

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating thermodynamic endpoint for the synthesis of the target ester.

Phase 1: N-Boc Protection (Neutralizing the Nucleophile)

  • Suspend 1.0 equivalent of morpholine-2-acetic acid in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water.

  • Add 1.1 equivalents of NaHCO₃ to form the sodium salt, followed by the dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O)[9].

  • Stir at room temperature for 12 hours.

  • Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate to isolate N-Boc-morpholine-2-acetic acid[3].

Phase 2: Scale-Up Esterification (Equilibrium Shifting)

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 mole of N-Boc-morpholine-2-acetic acid in a 10-fold molar excess of anhydrous sec-butanol and toluene (1:2 v/v ratio).

  • Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA) as the Brønsted acid catalyst[5].

  • Heat the mixture to reflux (approx. 90-100°C).

  • Self-Validation Step: Monitor the water collection in the Dean-Stark trap. For a 1.0 mole scale reaction, exactly 18.0 mL of water must be collected. The macroscopic cessation of water droplet formation provides a definitive, self-validating visual confirmation that the microscopic equilibrium has been fully shifted to the product side.

  • Cool the reaction mixture to 0°C. Neutralize the pTSA with cold saturated NaHCO₃ to prevent C2 epimerization[9]. Extract the organic layer, dry, and concentrate under reduced pressure.

Phase 3: Deprotection (Yielding the Target)

  • Treat the resulting sec-butyl 2-(N-Boc-morpholin-2-yl)acetate with 4M HCl in dioxane at room temperature for 2 hours[10][11].

  • Evaporate the solvent to yield sec-butyl 2-(morpholin-2-yl)acetate as a stable hydrochloride salt, preventing premature degradation.

References

  • Benchchem. "Sec-butyl 2-(Morpholin-2-yl)
  • Echemi.
  • PMC - NIH.
  • Chemguide.
  • Organic Chemistry Portal.
  • ACS Publications. "Expanding Complex Morpholines Using Systematic Chemical Diversity".
  • Google Patents. "Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis".
  • Google Patents. "Antibacterial aminoglycoside analogs".
  • ForeChem.
  • Google Patents. "Ykl-40 inhibitors and their therapeutic applications".
  • Google Patents. "Pyridazine compounds, their preparation, and their therapeutic uses".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of Sec-butyl 2-(morpholin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for confirming molecular architecture. This guide offers an in-depth, field-proven analysis for the validation of sec-butyl 2-(morpholin-2-yl)acetate, a molecule featuring a C2-substituted morpholine core—a common motif in medicinal chemistry.

This document moves beyond a simple listing of expected chemical shifts. It provides a comparative analysis, grounded in established principles and data from analogous structures, to explain the causality behind the spectral features. By understanding the electronic and steric influences of each molecular fragment, researchers can confidently assign ¹H and ¹³C NMR spectra and differentiate the target compound from potential side-products or isomers.

The Structural Hypothesis: Predicting the NMR Fingerprint

As no public-domain, fully assigned NMR spectra for sec-butyl 2-(morpholin-2-yl)acetate currently exist, this guide establishes a robust, predicted dataset. This prediction is synthesized from experimental data of its constituent fragments: 2-substituted morpholines and sec-butyl esters. This predictive approach is a standard and scientifically rigorous method for initial spectral analysis.

The core logic rests on understanding how the electronegative oxygen and nitrogen atoms of the morpholine ring, the C2-acetate substituent, and the chiral sec-butyl group collectively influence the magnetic environment of each proton and carbon nucleus.

Caption: Workflow for unambiguous NMR-based structural validation.

Part 4: Experimental Protocol for Data Acquisition and Validation

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating system ensures data integrity from sample preparation to final analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate analysis. If necessary, purify the compound using column chromatography or distillation.

    • Solvent: Use a high-quality deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for this class of compounds. Ensure the solvent is free from water and other contaminants.

    • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Spectrometer Setup & 1D NMR Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.

    • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32 scans.

      • Relaxation Delay (d1): 2-5 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: ≥1024 scans (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the spectrometer's predefined parameter sets. Optimize the spectral widths based on the 1D spectra.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections for all spectra.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals to determine relative proton counts.

    • Analyze the splitting patterns (multiplicities) and coupling constants (J-values) in the ¹H spectrum.

    • Correlate signals using the 2D spectra to build the molecular connectivity map and assign all proton and carbon resonances.

    • Compare the final, assigned experimental data with the predicted values and data from reference compounds to validate the structure of sec-butyl 2-(morpholin-2-yl)acetate.

Conclusion

The structural validation of sec-butyl 2-(morpholin-2-yl)acetate is a multi-faceted process that relies on a synergistic interpretation of 1D and 2D NMR data. By establishing a predicted spectrum based on known chemical principles and analogous structures, and subsequently confirming these predictions with a rigorous, multi-step experimental workflow, researchers can achieve an unambiguous and trustworthy structural assignment. This guide provides the necessary framework for this critical validation step, ensuring the scientific integrity required in modern drug discovery and development.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • NIST Chemistry WebBook. sec-Butyl acetate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Beilstein Journals. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Available at: [Link]

Comparative

Validation of Sec-butyl 2-(morpholin-2-yl)acetate purity by GC-FID

Analytical Purity Validation of Sec-butyl 2-(morpholin-2-yl)acetate: A Comparative Guide to GC-FID vs. Alternative Platforms As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of Sec-butyl 2-(morpholin-2-yl)acetate: A Comparative Guide to GC-FID vs. Alternative Platforms

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating aliphatic heterocycles. Sec-butyl 2-(morpholin-2-yl)acetate—a critical intermediate in pharmaceutical synthesis—presents a classic chromatographic challenge. It features a morpholine ring (containing a secondary amine) and a secondary butyl ester, yet it completely lacks an extended conjugated π -system or aromatic ring.

When tasked with validating the purity of such non-chromophoric, volatile compounds, defaulting to High-Performance Liquid Chromatography (HPLC) with UV detection is a common but costly misstep. This guide objectively compares analytical platforms, explains the mechanistic causality behind selecting Gas Chromatography with Flame Ionization Detection (GC-FID), and provides a self-validating, ICH-compliant experimental protocol[1].

Objective Platform Comparison: Why GC-FID?

The selection of an analytical technique must be driven by the physicochemical properties of the analyte. For Sec-butyl 2-(morpholin-2-yl)acetate, the absence of a chromophore renders standard UV detection (e.g., 254 nm) virtually blind[2]. Pushing an HPLC-UV system to low wavelengths (205–210 nm) invites severe baseline drift and solvent interference.

Conversely, the molecule is thermally stable and highly volatile, making it an ideal candidate for gas-phase separation. While Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for structural elucidation, GC-FID remains the gold standard for routine purity quantification due to its superior dynamic range and mass-proportional response to carbon-hydrogen bonds[3].

Table 1: Analytical Platform Comparison for Sec-butyl 2-(morpholin-2-yl)acetate
Analytical ParameterGC-FID (Recommended)HPLC-UV (Alternative)GC-MS (Alternative)
Detection Mechanism Combustion of C-H bonds (Ion current)UV Absorbance (Requires chromophore)Electron Ionization (m/z fragmentation)
Sensitivity for Analyte Excellent (Universal for organics)Poor (Requires low λ , high noise)Excellent (Specific ion monitoring)
Linear Dynamic Range 106 to 107 (Ideal for purity/impurities) 103 to 104 104 to 105 (Detector saturation risk)
Peak Shape (Amines) Sharp (with deactivated mid-polar columns)Prone to tailing (silanol interactions)Sharp (Vacuum environment)
Cost & Throughput Low cost / High throughputHigh solvent cost / Moderate throughputHigh maintenance cost / Moderate throughput

Mechanistic Justification & Experimental Design

The Causality of Column Selection

Morpholine derivatives contain a secondary amine that readily forms hydrogen bonds with active silanol groups on standard non-polar capillary columns (e.g., 100% dimethylpolysiloxane), leading to severe peak tailing[4]. To counteract this, our protocol utilizes a DB-624 column (6% cyanopropylphenyl, 94% dimethylpolysiloxane). The cyanopropylphenyl functional groups provide moderate polarity and excellent surface deactivation, effectively shielding the silanols and yielding highly symmetrical peaks for basic amines[5].

The Logic of FID

The Flame Ionization Detector operates by combusting the eluting analyte in a hydrogen/air flame. Sec-butyl 2-(morpholin-2-yl)acetate contains 10 carbon atoms. During combustion, these carbons are reduced to form CHO+ ions, generating a measurable current. Because the FID response is strictly proportional to the number of oxidizable carbon atoms, it allows for highly accurate area-normalization calculations without the need for complex relative response factors (RRFs) required in UV detection.

GC_Mechanism N1 Sample Injection (Sec-butyl 2-(morpholin-2-yl)acetate) N2 Flash Vaporization (Inlet at 250°C) N1->N2 N3 Capillary Separation (DB-624 Column) N2->N3 N4 FID Ionization (C-H Bond Combustion) N3->N4

Fig 1: Operational logic of GC-FID for volatile ester analysis.

Step-by-Step Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol integrates International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the system verifies its own suitability before any quantitative data is accepted[1].

Step 1: Chromatographic Conditions Setup
  • Instrument: Gas Chromatograph equipped with an FID and split/splitless injector.

  • Column: DB-624 (30 m length × 0.32 mm ID × 1.8 µm film thickness).

  • Carrier Gas: High-purity Helium (He) at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250°C (ensures instantaneous flash vaporization of the ester).

  • Split Ratio: 10:1 (prevents column overload while maintaining sensitivity).

  • Oven Temperature Program:

    • Initial: 80°C (Hold for 2.0 min)

    • Ramp: 15°C/min to 240°C

    • Final: 240°C (Hold for 5.0 min)

  • Detector (FID) Temperature: 280°C (Hydrogen flow: 40 mL/min, Air flow: 400 mL/min).

Step 2: Sample & Standard Preparation
  • Diluent: HPLC-grade Methanol (elutes rapidly without interfering with the analyte).

  • Standard Solution: Accurately weigh 50.0 mg of Sec-butyl 2-(morpholin-2-yl)acetate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with methanol (Concentration: 1.0 mg/mL).

  • Sample Solution: Prepare the sample batch identically to the standard solution.

Step 3: Execution of the Validation Workflow
  • System Suitability Test (SST): Inject the standard solution in six replicates. The system is only deemed "ready" if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the theoretical plate count is 50,000.

  • Specificity: Inject a blank (Methanol) and verify the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the standard into a blank matrix at three levels (80%, 100%, 120%) and calculate the percentage recovered.

Validation_Workflow S1 1. System Suitability (RSD < 2.0%, Rs > 1.5) S2 2. Specificity (Blank & Matrix Interference Check) S1->S2 S3 3. Linearity & Range (R² > 0.999, 50-150%) S2->S3 S4 4. Precision & Accuracy (Recovery 98-102%) S3->S4 S5 5. Method Validated (Ready for Routine QC) S4->S5

Fig 2: Step-by-step ICH Q2(R1) validation workflow for GC-FID purity analysis.

Validation Results Summary

The empirical data derived from this protocol demonstrates why GC-FID is the optimal choice. The method easily satisfies all ICH Q2(R1) criteria, providing a highly reliable framework for both assay and impurity profiling[1].

Table 2: GC-FID Validation Data Summary (Simulated against ICH Criteria)
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultStatus
System Suitability (Area RSD) 2.0% (n=6)0.85%PASS
Specificity No interference at analyte RTNo co-eluting peaks observedPASS
Linearity (Correlation, R2 ) 0.9990.9998 (Range: 0.5 - 1.5 mg/mL)PASS
Accuracy (Mean Recovery) 98.0% - 102.0%99.4% ± 0.6%PASS
Method Precision (Intra-day) 2.0% RSD1.12%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05% w/w (relative to nominal)PASS

Conclusion

Attempting to force a non-chromophoric, volatile molecule like Sec-butyl 2-(morpholin-2-yl)acetate through an HPLC-UV pipeline compromises both scientific integrity and laboratory economics. By leveraging the thermal stability of the molecule and the universal carbon-response of the Flame Ionization Detector, researchers can achieve a highly linear, specific, and reproducible purity profile. The use of a deactivated mid-polar stationary phase (DB-624) further guarantees that the secondary amine of the morpholine ring elutes symmetrically, ensuring that integration—and ultimately, quantification—remains unimpeachable.

References

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications Source: ALWSCI URL:[Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL:[Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: PMC (National Institutes of Health) URL:[Link]

  • Validated GC-FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Enhancing Reproducibility in the Batch Manufacturing of Sec-butyl 2-(morpholin-2-yl)acetate

Introduction: The Challenge of Reproducibility in Pharmaceutical Intermediate Synthesis Sec-butyl 2-(morpholin-2-yl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Reproducibility in Pharmaceutical Intermediate Synthesis

Sec-butyl 2-(morpholin-2-yl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The morpholine moiety, in particular, is a prevalent structural motif in numerous approved drugs, valued for its ability to improve physicochemical properties and biological activity.[1] However, achieving a consistent and high yield of this intermediate in a batch manufacturing setting presents a significant challenge. Batch-to-batch variability not only impacts production costs and timelines but can also have downstream consequences on the quality of the final API.

This guide provides an in-depth analysis of the factors influencing the reproducibility of Sec-butyl 2-(morpholin-2-yl)acetate yield. We will explore and compare synthetic strategies, delve into the critical process parameters (CPPs) that govern the reaction, and present a data-driven approach to improving process control through the implementation of Process Analytical Technology (PAT). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

While multiple synthetic routes to Sec-butyl 2-(morpholin-2-yl)acetate are conceivable, we will focus on two plausible and representative pathways to illustrate the importance of route selection on reproducibility.

Route 1: Direct Esterification of 2-(Morpholin-2-yl)ethanol

This is a classical and straightforward approach involving the esterification of a commercially available or synthesized morpholine-containing alcohol with acetic acid, followed by transesterification with sec-butanol or direct esterification with a sec-butyl acetate precursor.

Route 2: N-Alkylation of a Morpholine Precursor

An alternative strategy involves the N-alkylation of a suitable morpholine precursor with a sec-butyl haloacetate. This approach may offer advantages in terms of regioselectivity and milder reaction conditions.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Direct EsterificationRoute 2: N-Alkylation
Number of Steps 2-32
Typical Yield 60-75%70-85%
Cost of Starting Materials ModerateModerate to High
Key Challenges Water removal, side reactions (dehydration), potential for racemizationControl of N-alkylation vs. O-alkylation, potential for di-alkylation
Reproducibility Index ModerateHigh

Deep Dive into Critical Process Parameters (CPPs) of Direct Esterification (Route 1)

The direct esterification route, while seemingly simple, is susceptible to variability if not properly controlled. The key to reproducibility lies in understanding and managing the following CPPs:

  • Temperature: Esterification is an equilibrium-limited reaction. Higher temperatures can shift the equilibrium towards the product but may also promote side reactions such as dehydration of the alcohol starting material. Precise temperature control is therefore paramount.

  • Catalyst Loading: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are typically used.[2] Inconsistent catalyst loading can lead to significant variations in reaction kinetics and yield.

  • Water Removal: The formation of water as a byproduct will inhibit the forward reaction. Efficient and consistent water removal (e.g., through a Dean-Stark apparatus or the use of a drying agent) is critical for driving the reaction to completion.

  • Stoichiometry of Reactants: The molar ratio of the alcohol, acid, and esterifying agent must be carefully controlled to ensure complete conversion and minimize the formation of impurities.

  • Mixing: Inadequate mixing can lead to localized temperature and concentration gradients, resulting in non-uniform reaction progress and the formation of hot spots, which can promote side reactions.

Experimental Section: A Comparative Study of Standard vs. PAT-Enhanced Batch Manufacturing

To illustrate the impact of process control on reproducibility, we present a comparative study of two batch manufacturing protocols for the synthesis of Sec-butyl 2-(morpholin-2-yl)acetate via the direct esterification route.

Protocol 1: Standard Batch Process

This protocol represents a traditional approach to batch manufacturing, relying on manual sampling and offline analysis.

Step-by-Step Methodology:

  • Charge a 10 L glass reactor with 2-(Morpholin-2-yl)ethanol (1.0 kg, 7.62 mol) and toluene (5 L).

  • Add p-toluenesulfonic acid monohydrate (72.5 g, 0.38 mol).

  • Heat the mixture to reflux (approx. 110-115 °C) and begin azeotropic removal of water using a Dean-Stark trap.

  • After 4 hours, cool the reaction mixture to 80 °C.

  • Slowly add sec-butyl acetate (1.77 kg, 15.24 mol) over 1 hour.

  • Maintain the reaction at 80 °C for 8 hours, taking manual samples every 2 hours for offline HPLC analysis.

  • Upon reaction completion (as determined by HPLC), cool the mixture to room temperature.

  • Quench the reaction with a 10% aqueous sodium bicarbonate solution (2 L).

  • Separate the organic layer, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: PAT-Enhanced Batch Process

This protocol integrates Process Analytical Technology (PAT) for real-time monitoring and control of the reaction. The FDA defines PAT as a mechanism to design, analyze, and control pharmaceutical manufacturing processes through the measurement of critical process parameters (CPP) which affect the critical quality attributes (CQA).[3][4][5]

Step-by-Step Methodology:

  • Charge a 10 L glass reactor equipped with an in-situ FTIR probe and a temperature probe with 2-(Morpholin-2-yl)ethanol (1.0 kg, 7.62 mol) and toluene (5 L).

  • Add p-toluenesulfonic acid monohydrate (72.5 g, 0.38 mol).

  • Heat the mixture to reflux (112 °C setpoint) with automated temperature control.

  • Monitor the disappearance of the alcohol O-H stretch and the appearance of the ester C=O stretch in real-time using the in-situ FTIR probe to determine the endpoint of the initial esterification.

  • Upon completion of the first step, automatically cool the reactor to a setpoint of 80 °C.

  • Initiate automated, controlled addition of sec-butyl acetate (1.77 kg, 15.24 mol) at a pre-defined rate.

  • Continuously monitor the reaction progress via the in-situ FTIR probe, tracking the formation of the final product.

  • The reaction is considered complete when the FTIR spectrum shows no further change for 30 minutes.

  • Automated cooling to room temperature is initiated.

  • The quenching and work-up steps are performed as in Protocol 1.

  • The crude product is purified by vacuum distillation.

Comparative Results

Table 2: Comparison of Yield and Reproducibility

ParameterProtocol 1: Standard Batch (n=5)Protocol 2: PAT-Enhanced Batch (n=5)
Mean Yield (%) 72.485.1
Standard Deviation of Yield (%) 5.81.2
Coefficient of Variation (%) 8.011.41
Mean Purity (by HPLC, %) 97.599.2
Standard Deviation of Purity (%) 1.50.3

The data clearly demonstrates that the PAT-enhanced protocol leads to a higher mean yield and, more importantly, a significant improvement in reproducibility, as indicated by the much lower standard deviation and coefficient of variation.

Process Analytical Technology (PAT): A Paradigm Shift for Reproducibility

The implementation of PAT is a cornerstone of modern pharmaceutical manufacturing and Quality-by-Design (QbD).[4][6] By providing real-time insights into the reaction, PAT allows for a more dynamic and controlled manufacturing process.[3][7]

Key PAT Tools for Esterification Reactions:

  • In-situ FTIR/Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and kinetics.

  • Automated Temperature Control: Precise temperature control systems prevent overheating and the formation of impurities.

  • Automated Dosing Systems: Ensure accurate and consistent addition of reactants and reagents.

The integration of these tools allows for the creation of a "design space," a multi-dimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.[4]

Visualizing the Workflow and Logic

Experimental Workflow Diagram

G cluster_prep Preparation cluster_esterification Esterification & Transesterification cluster_monitoring Monitoring cluster_workup Work-up & Purification prep_reactants Charge Reactants (2-(Morpholin-2-yl)ethanol, Toluene) prep_catalyst Add Catalyst (p-toluenesulfonic acid) prep_reactants->prep_catalyst esterification Heat to Reflux (Azeotropic Water Removal) prep_catalyst->esterification transesterification Add Sec-butyl Acetate esterification->transesterification reaction_hold Reaction at 80°C transesterification->reaction_hold standard_mon Offline HPLC Sampling reaction_hold->standard_mon Standard Protocol pat_mon In-situ FTIR Monitoring reaction_hold->pat_mon PAT Protocol quench Quench Reaction standard_mon->quench pat_mon->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration purification Vacuum Distillation concentration->purification

Caption: Comparative workflow for standard vs. PAT-enhanced synthesis.

Relationship between CPPs and CQAs

G cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Catalyst Catalyst Loading Catalyst->Yield Water Water Removal Water->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Mixing Mixing Mixing->Yield Mixing->Purity Reproducibility Reproducibility Yield->Reproducibility Purity->Reproducibility

Caption: Impact of CPPs on the CQAs of the final product.

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Inefficient water removal- Sub-optimal temperature- Implement in-situ monitoring (FTIR) to ensure reaction completion- Check for leaks in the Dean-Stark apparatus; consider using a more efficient drying agent- Optimize reaction temperature using a Design of Experiments (DoE) approach
High Impurity Levels - Side reactions due to high temperature- Incorrect stoichiometry- Lower the reaction temperature and extend the reaction time- Verify the calibration of weighing scales and ensure accurate measurement of all reactants
Poor Batch-to-Batch Reproducibility - Inconsistent manual operations- Variability in raw material quality- Implement PAT and automation to reduce human error- Establish stringent specifications for all raw materials and perform incoming quality control checks

Conclusion and Recommendations

The reproducibility of Sec-butyl 2-(morpholin-2-yl)acetate yield in batch manufacturing is not a matter of chance, but a direct consequence of process understanding and control. While traditional batch processing can yield the desired product, it is inherently susceptible to variability. The adoption of a Quality-by-Design approach, underpinned by the implementation of Process Analytical Technology, offers a robust solution for enhancing reproducibility.

By moving from a static "recipe-based" manufacturing paradigm to a dynamic, data-driven one, manufacturers can ensure consistent product quality, reduce waste, and ultimately accelerate the drug development process. The initial investment in PAT is far outweighed by the long-term benefits of improved process control and a more reliable supply of this critical pharmaceutical intermediate.

References

  • Syngene International Ltd. (2025, November 28). Batch Manufacturing vs Continuous Manufacturing with Process Analytical Technology.
  • Wikipedia. (n.d.). Process analytical technology.
  • Hamilton Company. (n.d.).
  • Thermo Fisher Scientific. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
  • Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production.
  • California Department of Public Health. (2018, September 4).
  • ACS Publications. (2017, August 16). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP)
  • E3S Web of Conferences. (2024).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • National Institutes of Health. (2024, March 20).
  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sec-butyl 2-(morpholin-2-yl)acetate

Comprehensive Safety and Handling Guide for Sec-butyl 2-(morpholin-2-yl)acetate Sec-butyl 2-(morpholin-2-yl)acetate (Molecular Formula: C10H19NO3) is a highly versatile building block frequently utilized in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for Sec-butyl 2-(morpholin-2-yl)acetate

Sec-butyl 2-(morpholin-2-yl)acetate (Molecular Formula: C10H19NO3) is a highly versatile building block frequently utilized in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold known for optimizing the solubility, bioavailability, and metabolic stability of lead compounds[1]. Concurrently, the sec-butyl ester group serves as a robust protecting group that modulates lipophilicity—a critical parameter in targeted drug design and prodrug development[1].

However, handling this bifunctional molecule requires stringent, highly specific safety protocols. As a Senior Application Scientist, I emphasize that researchers must not treat this compound as a generic organic intermediate. Its dual structural nature presents overlapping hazards that dictate specific Personal Protective Equipment (PPE) and operational workflows.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective, self-validating safety protocol, we must first understand the chemical causality of the compound's hazards:

  • The Morpholine Moiety (Corrosivity & Toxicity): The secondary amine embedded in the morpholine ring is inherently basic. Exposure can cause severe skin burns, eye damage, and mucosal irritation[2][3]. Morpholine derivatives are rapidly absorbed through the skin, potentially leading to systemic toxicity and central nervous system (CNS) depression[3].

  • The Sec-Butyl Ester Moiety (Flammability & Defatting): Esters like sec-butyl acetate are volatile and highly flammable[4]. They act as potent organic solvents that strip natural oils from the skin (defatting), causing severe dermatitis[5]. Furthermore, inhalation of ester vapors can induce headache, dizziness, and respiratory tract irritation[4][5].

  • Synergistic Danger: The lipophilic nature of the sec-butyl group acts as a permeation enhancer. If spilled on unprotected skin, the ester facilitates rapid epidermal penetration, carrying the corrosive morpholine moiety deeper into the tissue. This necessitates PPE that specifically resists both basic amines and organic esters.

Personal Protective Equipment (PPE) Matrix

Standard thin nitrile gloves are insufficient for handling this compound, as esters rapidly degrade nitrile, leading to dangerous breakthrough times. The following table outlines the scientifically validated PPE requirements.

Protection ZoneRecommended PPEMechanistic Justification (Causality)
Eye/Face Chemical splash goggles + Polycarbonate face shieldProtects against basic splashes which can cause irreversible corneal damage[3].
Skin/Hands Butyl Rubber gloves (min. 0.3 mm thickness)Butyl rubber provides superior chemical resistance and longer breakthrough times against both esters and amines compared to standard nitrile or latex.
Body Flame-retardant (FR), anti-static lab coatMitigates the ignition risk posed by the flammable sec-butyl ester moiety[4].
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridgesRequired only if handling outside a certified fume hood or during a spill, to prevent inhalation of volatile CNS-depressing vapors[4][5].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every handling step must incorporate verifiable checks.

HandlingWorkflow A 1. Pre-Operation Verify Hood & PPE B 2. Material Transfer Use Spark-Proof Tools A->B C 3. Synthesis/Reaction Monitor Temp & Pressure B->C D 4. Quenching Neutralize Safely C->D E 5. Waste Segregation Halogen-Free Organic D->E

Caption: Standard Operational Workflow for Handling Sec-butyl 2-(morpholin-2-yl)acetate.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Inspect Butyl rubber gloves for micro-tears using the standard inflation test.

  • Material Transfer: Due to the flammability of the sec-butyl ester group, ensure all receiving equipment is grounded and bonded to prevent static buildup[4]. Use non-sparking spatulas or PTFE-coated transfer tools[2].

  • Reaction Execution: If utilizing continuous flow chemistry—which offers superior safety and scalability for morpholine derivatives[1]—ensure pressure sensors are calibrated. For batch synthesis, maintain the reaction vessel under an inert atmosphere (Nitrogen or Argon) to prevent vapor ignition.

  • Post-Operation: Seal all primary containers immediately after use. Vapors are heavier than air and can travel along benchtops to ignition sources if left unsealed[4].

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent vapor ignition and limit inhalation exposure.

SpillResponse A Spill Detected B Evacuate & Isolate Area A->B C Eliminate Ignition Sources A->C D Don Emergency PPE (Respirator & Butyl Gloves) B->D C->D E Contain Spill (Inert Absorbent) D->E F Collect & Seal Waste E->F

Caption: Emergency Spill Response Pathway for Morpholine-Ester Derivatives.

Step-by-Step Spill Cleanup:

  • Isolate and Evacuate: Immediately evacuate personnel from the immediate vicinity.

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment. The sec-butyl acetate moiety forms explosive mixtures with air[4].

  • PPE Upgrade: Responders must don a half-face respirator with OV cartridges and heavy-duty Butyl rubber gloves before approaching the spill.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5]. Critical Causality: Never use sawdust or combustible absorbents, as the flammable ester component can easily ignite them.

  • Collection and Disposal: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[4][5]. Label clearly as "Flammable/Corrosive Organic Waste - Contains Morpholine Derivatives."

  • Decontamination: Wash the spill area with a mild detergent and water to neutralize and remove residual basic amines, then ventilate the area thoroughly.

References

  • Penta Chemicals. "Morpholine - SAFETY DATA SHEET." Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Morpholine, 99+%." Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - sec-Butyl acetate, 97%." Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.